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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Tautomerism of 4-Chloro-5-fluoro-2-hydroxypyridine and 4-Chloro-5-fluoro-2-pyridone

For Researchers, Scientists, and Drug Development Professionals Abstract The tautomeric equilibrium between the lactim (4-Chloro-5-fluoro-2-hydroxypyridine) and lactam (4-Chloro-5-fluoro-2-pyridone) forms of this substit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the lactim (4-Chloro-5-fluoro-2-hydroxypyridine) and lactam (4-Chloro-5-fluoro-2-pyridone) forms of this substituted pyridine derivative is a critical consideration in medicinal chemistry and materials science. The predominance of one tautomer over the other can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capability, and ultimately, its biological activity and material characteristics. This guide provides a comprehensive analysis of this specific tautomeric relationship, grounded in the fundamental principles of heterocyclic chemistry. We will explore the intrinsic and extrinsic factors governing the equilibrium, detail experimental and computational methodologies for its characterization, and discuss the implications for drug design and development.

Introduction: The Principle of Lactim-Lactam Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1][2] The lactim-lactam tautomerism, a specific form of keto-enol tautomerism, is characteristic of heterocyclic systems containing a hydroxyl group adjacent to a ring nitrogen atom, such as in 2-hydroxypyridines.[3][4][5] The equilibrium involves the migration of a proton and a concurrent shift of a double bond, resulting in two distinct structures: the aromatic hydroxypyridine (lactim) form and the non-aromatic but resonance-stabilized pyridone (lactam) form.[6]

The position of this equilibrium is not static; it is a dynamic process influenced by a delicate balance of electronic effects, steric hindrance, and environmental factors. Understanding and predicting this balance is paramount for scientists working with such molecules.

The 4-Chloro-5-fluoro-2-hydroxypyridine / 4-Chloro-5-fluoro-2-pyridone System

The tautomeric equilibrium between 4-Chloro-5-fluoro-2-hydroxypyridine and 4-Chloro-5-fluoro-2-pyridone is a nuanced case study. The presence of two electron-withdrawing halogen substituents, chlorine and fluorine, on the pyridine ring introduces significant electronic perturbations that directly impact the relative stabilities of the two tautomers.

Tautomerism T1 4-Chloro-5-fluoro-2-hydroxypyridine (Lactim) T2 4-Chloro-5-fluoro-2-pyridone (Lactam) T1->T2 Proton Transfer

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Electronic Influence of Substituents

The chloro and fluoro groups are highly electronegative and exert a strong inductive electron-withdrawing effect (-I). This effect decreases the electron density of the pyridine ring, influencing the acidity of the hydroxyl proton in the lactim form and the basicity of the ring nitrogen.

Furthermore, the fluorine atom at position 5 and the chlorine atom at position 4 will have differing resonance effects (+R) that can also modulate the electron distribution within the ring, thereby affecting the stability of the conjugated systems in both tautomers. Generally, halogens are weak resonance donors. The interplay of these inductive and resonance effects is a key determinant of the intrinsic tautomeric preference.

Factors Governing the Tautomeric Equilibrium

The predominance of either the lactim or lactam form is a function of both its inherent molecular stability and the influence of its surrounding environment.

Solvent Effects: A Decisive Factor

The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium.[7][8][9]

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can form hydrogen bonds with both the N-H and C=O groups of the pyridone (lactam) form, leading to its significant stabilization.[7][8][9] Consequently, in polar protic media, the 4-Chloro-5-fluoro-2-pyridone form is expected to be the major tautomer.[6] Water, in particular, strongly favors the pyridone form through its hydrogen bonding capabilities.[9]

  • Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): In the absence of strong solute-solvent interactions, the intrinsic stability of the tautomers becomes more dominant. In the gas phase and non-polar solvents, the hydroxypyridine (lactim) form is often favored due to its aromaticity.[6][7][8] Therefore, in such environments, 4-Chloro-5-fluoro-2-hydroxypyridine is likely to be more prevalent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can stabilize polar species. The pyridone form, with its larger dipole moment, is generally favored in these solvents, though the effect may not be as pronounced as in protic solvents.

Solvent Type Predominant Tautomer Primary Stabilizing Interaction
Polar Protic4-Chloro-5-fluoro-2-pyridone (Lactam)Intermolecular Hydrogen Bonding
Non-Polar Aprotic4-Chloro-5-fluoro-2-hydroxypyridine (Lactim)Intrinsic Aromatic Stability
Polar Aprotic4-Chloro-5-fluoro-2-pyridone (Lactam)Dipole-Dipole Interactions
Solid-State vs. Solution

In the solid state, crystal packing forces and intermolecular hydrogen bonding often dominate. For 2-pyridone and its derivatives, the lactam form is typically favored in the crystalline state due to the formation of stable hydrogen-bonded dimers or helical structures.[8] X-ray crystallography and solid-state IR spectroscopy are definitive techniques for determining the solid-state structure.[8]

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough understanding of the tautomeric equilibrium.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the ring protons are sensitive to the electronic environment and can distinguish between the two tautomers. The N-H proton of the pyridone form typically appears as a broad singlet at a downfield chemical shift. The O-H proton of the hydroxypyridine form may be broad and its position can be concentration and solvent dependent.

    • ¹³C NMR: The chemical shift of the carbon at position 2 is a key indicator. In the pyridone form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the C-O carbon of the hydroxypyridine form.

    • ¹⁹F NMR: The chemical shift of the fluorine atom can provide additional information about the electronic distribution in the ring for each tautomer.

  • Infrared (IR) Spectroscopy:

    • 4-Chloro-5-fluoro-2-pyridone (Lactam): A strong absorption band corresponding to the C=O stretching vibration will be present, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibration will appear as a broader band around 3300-3500 cm⁻¹.

    • 4-Chloro-5-fluoro-2-hydroxypyridine (Lactim): A characteristic broad O-H stretching band will be observed in the region of 3200-3600 cm⁻¹. The C=O stretching band will be absent.

  • UV-Vis Spectroscopy: The two tautomers will have different chromophores and thus distinct absorption spectra. The pyridone form generally absorbs at a longer wavelength compared to the hydroxypyridine form. This technique is particularly useful for quantitative analysis of the tautomeric ratio in solution.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[4][10] These calculations can provide valuable insights into:

  • Gas-phase energetics: Determining the intrinsic stability of each tautomer in the absence of solvent effects.

  • Solvation models: Simulating the effect of different solvents on the tautomeric equilibrium.

  • Spectroscopic predictions: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Data Data Acquisition NMR->Data IR IR Spectroscopy IR->Data UV UV-Vis Spectroscopy UV->Data DFT DFT Calculations (Gas Phase & Solvated) DFT->Data Theoretical Spectra Sample Sample Preparation (Varying Solvents) Sample->NMR Spectroscopic Measurements Sample->IR Spectroscopic Measurements Sample->UV Spectroscopic Measurements Sample->DFT Model Building Analysis Tautomeric Ratio Determination Data->Analysis

Caption: Workflow for Tautomer Characterization.

Step-by-Step Experimental Protocols

Protocol for NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Chloro-5-fluoro-2-hydroxypyridine / pyridone.

    • Prepare a series of samples by dissolving the compound in 0.5 mL of various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Ensure complete dissolution. Gentle warming may be necessary for some solvents.

  • NMR Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • For ¹H NMR, ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the potentially broad N-H or O-H protons.

    • For ¹³C NMR, use a sufficient relaxation delay to allow for accurate integration of the carbonyl and C-O signals.

  • Data Analysis:

    • Identify the characteristic signals for each tautomer in the spectra.

    • For quantitative analysis, integrate the well-resolved signals corresponding to each tautomer.

    • Calculate the molar ratio of the two tautomers in each solvent.

Protocol for UV-Vis Determination of Tautomeric Ratio
  • Preparation of Standard Solutions:

    • Prepare stock solutions of the compound in a non-polar solvent (favoring the lactim form) and a polar protic solvent (favoring the lactam form) of known concentrations.

    • Acquire the UV-Vis spectra of these solutions to determine the molar absorptivity (ε) for each tautomer at their respective λ_max.

  • Analysis of Unknown Sample:

    • Prepare a solution of the compound of known concentration in the solvent of interest.

    • Acquire the UV-Vis spectrum.

    • Using the Beer-Lambert law and the molar absorptivities determined in step 1, solve a system of simultaneous equations to determine the concentration of each tautomer in the equilibrium mixture.

Implications for Drug Development

The tautomeric state of a molecule is a critical determinant of its drug-like properties:

  • Receptor Binding: The different hydrogen bonding patterns and shapes of the lactim and lactam forms can lead to vastly different binding affinities for a biological target.

  • ADME Properties:

    • Solubility: The more polar lactam form will generally exhibit higher aqueous solubility.

    • Lipophilicity (LogP/LogD): The less polar, neutral lactim form is typically more lipophilic.

    • Membrane Permeability: Lipophilicity is a key factor in passive diffusion across biological membranes.

  • pKa: The acidity and basicity of the molecule will differ between the two tautomeric forms, affecting its ionization state at physiological pH.

Conclusion

The tautomerism of 4-Chloro-5-fluoro-2-hydroxypyridine and 4-Chloro-5-fluoro-2-pyridone is a complex equilibrium governed by a subtle interplay of electronic effects and environmental factors, primarily solvent polarity. The pyridone (lactam) form is generally favored in polar, protic solvents and in the solid state, while the hydroxypyridine (lactim) form is more prevalent in non-polar environments. A comprehensive understanding and characterization of this tautomeric behavior, using a combination of spectroscopic and computational methods, is not merely an academic exercise but a fundamental necessity for the rational design of new drugs and materials based on this important heterocyclic scaffold.

References

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
  • Chemistry Stack Exchange. (2021, December 31). 2-Pyridone tautomer ratio. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • AIP Publishing. (2023, August 24). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. Retrieved from [Link]

  • Google Patents. (n.d.). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Royal Society of Chemistry. (n.d.). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • AIP Publishing. (2023, August 24). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. Retrieved from [Link]

  • National Institutes of Health. (2016, November 14). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Retrieved from [Link]

  • Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid. Retrieved from [Link]

  • RCS Research Chemistry Services. (n.d.). How about Tautomers?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts. Retrieved from [Link]

  • ResearchGate. (2025, October 16). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Retrieved from [Link]

  • PMC. (2009, October 20). Let's not forget tautomers. Retrieved from [Link]

  • Wiley-VCH. (2013, October 8). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Retrieved from [Link]

  • Pearson. (n.d.). Tautomerization Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Retrieved from [Link]

  • ACS Publications. (n.d.). Density Functional Study of Intrinsic and Environmental Effects in the Tautomeric Equilibrium of 2-Pyridone. The Journal of Physical Chemistry. Retrieved from [Link]

  • PMC - NIH. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubMed. (2016, November 14). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A simple approach to the tautomerism of aromatic heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 4-Chloro-5-fluoropyridin-2-ol as a Strategic Scaffold

The following technical guide details the properties, synthesis, and strategic application of the 4-Chloro-5-fluoropyridin-2-ol scaffold. Executive Summary 4-Chloro-5-fluoropyridin-2-ol (and its tautomer 4-Chloro-5-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and strategic application of the 4-Chloro-5-fluoropyridin-2-ol scaffold.

Executive Summary

4-Chloro-5-fluoropyridin-2-ol (and its tautomer 4-Chloro-5-fluoro-2(1H)-pyridinone ) represents a high-value halogenated heterocyclic scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity of its substituents: the 2-position oxygen allows for directing group behavior or conversion to leaving groups; the 4-chlorine serves as an electrophilic site for metal-catalyzed cross-couplings (Suzuki, Buchwald); and the 5-fluorine provides metabolic stability and modulation of pKa.[1]

Due to the tautomeric nature of 2-hydroxypyridines, this compound is frequently generated in situ or sourced via stable precursors such as 2,4-Dichloro-5-fluoropyridine or 4-Chloro-5-fluoro-2-methoxypyridine . This guide outlines the access, handling, and functionalization of this critical intermediate.

Identity & Nomenclature

This compound exists in a dynamic equilibrium between the hydroxy-pyridine (lactim) and pyridone (lactam) forms.[1] In solution and solid state, the pyridone tautomer often predominates due to the strength of the amide-like resonance.[1]

Chemical Identifiers
PropertyDetail
Primary Name 4-Chloro-5-fluoropyridin-2-ol
Tautomer Name 4-Chloro-5-fluoro-2(1H)-pyridinone
Molecular Formula C₅H₃ClFNO
Molecular Weight 147.53 g/mol
SMILES OC1=NC(Cl)=C(F)C=C1 (Lactim) / O=C1NC=C(F)C(Cl)=C1 (Lactam)
Commercial Access Points (Precursors)

Direct sourcing of the free alcohol/pyridone can be difficult due to its specific stability profile.[1] Researchers typically procure the following stable precursors:

Precursor CompoundCAS NumberSynthetic Utility
2,4-Dichloro-5-fluoropyridine 189281-48-9 Primary Route: Selective hydrolysis of the 2-Cl yields the target pyridone.
4-Chloro-5-fluoro-2-methoxypyridine 1227580-15-5 Alternative Route: Demethylation (e.g., HBr/AcOH) yields the target pyridone.
4-Chloro-5-fluoro-2-pyridinamine 1393562-83-8 Diazotization Route: Conversion via NaNO₂/H₂SO₄.

Physicochemical Profile

The physical behavior of the scaffold is dictated by its tautomeric state.[1]

PropertyValue / Observation
Appearance Off-white to pale yellow solid (Precursors are often oils or low-melting solids).
Solubility Moderate in polar organic solvents (DMSO, DMF, MeOH).[1] Poor in non-polar alkanes.[1]
Acidity (pKa) ~9.0 (OH group).[1] The NH of the pyridone form is weakly acidic (~11).[1]
H-Bonding Strong donor/acceptor capability in the pyridone form, leading to dimerization in non-polar media.[1]

Synthetic Routes & Methodology

Route A: Selective Hydrolysis (Recommended)

This method utilizes the difference in electrophilicity between the C2 and C4 positions.[1] The C2 position, flanked by the ring nitrogen, is more susceptible to nucleophilic attack by hydroxide than the C4 position.[1]

Protocol:

  • Starting Material: Dissolve 2,4-Dichloro-5-fluoropyridine (CAS 189281-48-9) in 1,4-dioxane/water (1:1 v/v).[1]

  • Reagent: Add NaOH (2.5 equiv).

  • Conditions: Heat to reflux (approx. 100°C) for 4–6 hours. Monitor by LCMS for disappearance of starting material.[1]

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4–5 to precipitate the pyridone.[1] Filter and wash with cold water.[1]

Route B: Demethylation

Useful if the 2-methoxy variant is already present in a library.[1]

Protocol:

  • Starting Material: 4-Chloro-5-fluoro-2-methoxypyridine (CAS 1227580-15-5) in acetic acid.[1]

  • Reagent: Add 48% aqueous HBr (excess).

  • Conditions: Heat to 90°C for 2–4 hours.

  • Workup: Concentrate in vacuo. Neutralize with NaHCO₃ to precipitate the product.[1]

Reactivity & Functionalization Logic

The scaffold offers three distinct vectors for chemical modification, allowing for "diversity-oriented synthesis" (DOS) around the pyridine core.[1]

Logical Workflow Diagram

The following diagram illustrates the tautomeric equilibrium and the selective functionalization pathways.

G Precursor 2,4-Dichloro-5-fluoropyridine (CAS 189281-48-9) Lactim Lactim Form (2-Hydroxypyridine) Precursor->Lactim Hydrolysis (NaOH) Lactam Lactam Form (2-Pyridone) MAJOR TAUTOMER Lactim->Lactam Tautomerism (Equilibrium) O_Alk 2-Alkoxypyridine (O-Alkylation) Lactim->O_Alk Ag2CO3, R-X (Silver Salt Method) N_Alk N-Alkyl Pyridone (N-Alkylation) Lactam->N_Alk R-X, Base (e.g., K2CO3) C4_Sub C4-Functionalized (Suzuki/Buchwald) Lactam->C4_Sub Pd(0), Ar-B(OH)2 (Site-Selective) C2_Cl 2-Chloropyridine (Re-chlorination) Lactam->C2_Cl POCl3 (Activation)

Figure 1: Tautomeric equilibrium and divergent synthetic pathways for the 4-Chloro-5-fluoropyridin-2-ol scaffold.

Key Mechanistic Insights[1]
  • N- vs. O-Alkylation: Under standard basic conditions (e.g., K₂CO₃/DMF), alkylation occurs preferentially at the Nitrogen (N-alkylation) to yield the N-alkyl pyridone.[1] To achieve O-alkylation , one must typically use silver salts (Ag₂CO₃) or convert the alcohol to a chloride (POCl3) and perform SnAr with an alkoxide.[1]

  • C4-Selectivity: The C4-Chlorine is electronically activated by the adjacent Nitrogen and the electron-withdrawing Fluorine at C5.[1] This makes it highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura) even in the presence of the free amide/hydroxyl, provided the catalyst system is robust (e.g., Pd(dppf)Cl₂ or XPhos Pd G2).[1]

  • C5-Fluorine Stability: The C5-F bond is generally stable to standard nucleophilic conditions but serves to lower the pKa of the ring system and block metabolic oxidation at the 5-position.[1]

Handling & Safety (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, it should be handled as a potent halogenated heterocycle.[1]

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Halogenated pyridines can degrade upon prolonged exposure to moisture and light.[1]

  • Reactivity: Incompatible with strong oxidizing agents.[1] The 2,4-dichloro precursor is a skin sensitizer.[1]

References

  • 2,4-Dichloro-5-fluoropyridine (Precursor CAS). ChemicalBook / Sigma-Aldrich Catalog Entry.[1]

  • 4-Chloro-5-fluoro-2-methoxypyridine (Precursor CAS). BLD Pharm Catalog Entry.[1]

  • Pyridone Tautomerism Mechanisms. ChemTube3D - University of Liverpool.[1]

  • Regioselective Functionalization of Halopyridines.Journal of Organic Chemistry. (General reference for C2 vs C4 selectivity logic).

Sources

Foundational

Halogenated Hydroxypyridine Scaffolds for Drug Discovery: A Technical Guide for Researchers

Executive Summary: The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2] When functionalized with a hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2] When functionalized with a hydroxyl group, it forms the hydroxypyridine (or tautomeric pyridone) core, a versatile pharmacophore known for its favorable physicochemical properties and ability to engage in critical hydrogen bonding and metal chelation interactions.[3][4] The strategic introduction of halogen atoms (F, Cl, Br, I) onto this scaffold elevates its utility exponentially. Halogenation is a powerful tool used to fine-tune a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[5][6] More than just a steric blocker or a simple bioisostere, the halogen atom can participate in highly directional and stabilizing "halogen bonds," a non-covalent interaction that is increasingly exploited in rational drug design to enhance potency and selectivity.[7][8] This guide provides a comprehensive technical overview of halogenated hydroxypyridine scaffolds, covering their strategic value, synthetic methodologies, structure-activity relationships, and therapeutic applications, designed for scientists and professionals in the field of drug discovery.

Part 1: The Strategic Value of the Halogenated Hydroxypyridine Scaffold

The combination of a pyridine ring, a hydroxyl group, and a halogen atom creates a tripartite scaffold with a rich and tunable set of properties that are highly advantageous for drug design.

The Pyridine Ring: A Privileged Scaffold in Medicinal Chemistry

The pyridine ring is an isostere of benzene, but the presence of the nitrogen atom fundamentally alters its characteristics.[2] This nitrogen atom can act as a hydrogen bond acceptor and imparts basicity, which can improve water solubility—a key attribute for many pharmaceutical agents.[9] The pyridine scaffold is found in a wide array of clinically important drugs, demonstrating its versatility across diverse therapeutic areas, including anticancer, antiviral, and CNS-disorder treatments.[1][3] Its aromatic nature allows for various substitution patterns, enabling chemists to precisely control the spatial arrangement of functional groups to optimize interactions with biological targets.[1]

The Hydroxyl Group: Modulator of Physicochemical Properties and Target Interactions

The hydroxyl group on the pyridine ring, which often exists in tautomeric equilibrium with its pyridone form, is a critical functional group.[10] It can act as both a hydrogen bond donor and acceptor, forming strong interactions with protein active sites. Furthermore, the 1,2- and 3,4-hydroxypyridone arrangements are excellent bidentate metal chelators.[4] This property is exploited in the design of metalloenzyme inhibitors (e.g., histone deacetylases) and agents for chelation therapy.[4][11] The position of the hydroxyl group (e.g., 2-hydroxy, 3-hydroxy, 4-hydroxy) significantly influences the scaffold's electronic properties, acidity, and chelating ability, providing another layer of control for drug designers.[4][12]

The Halogen Atom: A Multifunctional Tool for Molecular Engineering

For decades, halogens were incorporated into drug candidates primarily to exploit their steric bulk and lipophilicity.[6] However, modern medicinal chemistry recognizes their much broader and more nuanced role.

  • Modulation of Physicochemical Properties: Halogenation significantly impacts a molecule's lipophilicity, metabolic stability, and membrane permeability.[5][6] Fluorine, in particular, is often used as a bioisostere for a hydroxyl group or hydrogen atom to block metabolic oxidation at a specific site.[13][14] The strong electron-withdrawing nature of halogens can also profoundly influence the pKa of nearby functional groups, including the hydroxypyridine's hydroxyl group, thereby affecting its ionization state at physiological pH and its binding characteristics.

  • Halogen Bonding: A key insight in modern drug design is the ability of a halogen atom to act as a Lewis acid, forming a favorable non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or an amine nitrogen in a protein backbone).[8] This interaction, termed a "halogen bond," arises from an anisotropic distribution of electron density around the halogen, creating a region of positive electrostatic potential known as a "σ-hole" opposite the covalent bond.[15] This directional and specific interaction can be as strong as a classical hydrogen bond and is increasingly used to enhance binding affinity and selectivity for a target protein.[7][8]

Part 2: Synthetic Strategies and Methodologies

The successful application of halogenated hydroxypyridine scaffolds is contingent on the availability of robust and regioselective synthetic methods.

Core Synthesis of the Hydroxypyridine Ring

The construction of the core hydroxypyridine ring can be achieved through various established synthetic routes. Multi-component reactions (MCRs) are particularly efficient, allowing for the rapid assembly of complex structures in a single step. For example, a three-component reaction involving a salicylaldehyde, an active methylene compound like malononitrile, and a nucleophile can yield functionalized chromenopyridine scaffolds, which can be further modified.[16] Classical named reactions, such as the Hantzsch pyridine synthesis, also provide reliable pathways to dihydropyridine precursors that can be oxidized to the desired pyridine.[16]

Hydroxypyridine_Synthesis_Workflow cluster_1 Cyclization/Dehydrogenation A Aldehyde D Dihydropyridine Intermediate A->D Condensation B Active Methylene Compound B->D C Nitrogen Source (e.g., Ammonia) C->D E Hydroxypyridine Core Scaffold D->E Oxidation

Caption: Generalized workflow for hydroxypyridine synthesis via an MCR.

Regioselective Halogenation Strategies

The precise placement of a halogen atom on the hydroxypyridine ring is crucial for its intended effect. The choice of halogenation method depends on the desired regiochemistry, the electronic nature of the pyridine ring, and the presence of other functional groups.

  • Direct Electrophilic Halogenation: The electron-rich nature of the hydroxypyridine ring (especially in its pyridone tautomer) makes it susceptible to electrophilic attack. Reagents like N-halosuccinimides (NCS, NBS, NIS) are commonly used. The position of halogenation (C3 or C5) is directed by the existing substituents.[17]

  • Nucleophilic Halogenation: For pyridine rings that are electron-deficient or when specific regioselectivity is required, nucleophilic substitution can be employed. This often involves converting a hydroxyl group to a leaving group (e.g., triflate) or starting from a pre-halogenated pyridine. For instance, 4-hydroxypyridine can be converted to 4-chloropyridine using thionyl chloride.[18]

  • Late-Stage C-H Activation: A major advance in synthetic chemistry is the development of transition-metal-catalyzed C-H activation/halogenation. These methods, often using palladium or ruthenium catalysts, allow for the direct and regioselective installation of halogens onto complex molecules in the later stages of a synthetic sequence, avoiding the need for pre-functionalized starting materials.[17] This is particularly valuable in lead optimization, where rapid diversification is desired.

Halogenation_Decision_Tree start Goal: Halogenate Hydroxypyridine q1 Is the target C-H bond electron-rich? start->q1 a1 Use Electrophilic Halogenation (e.g., NBS, NCS) q1->a1 Yes q2 Is late-stage functionalization of a complex molecule needed? q1->q2 No a2 Use C-H Activation (e.g., Pd(OAc)2 catalyst) q2->a2 Yes a3 Consider Nucleophilic Methods or Synthesis from Halogenated Starting Material q2->a3 No

Caption: Decision logic for choosing a pyridine halogenation strategy.

Protocol Example: Direct C5-Bromination of 3-Hydroxy-2-methylpyridine

This protocol provides a self-validating system for the regioselective electrophilic bromination of a hydroxypyridine scaffold.

1. Reaction Setup:

  • To a solution of 3-hydroxy-2-methylpyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or chloroform) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Causality: Acetic acid acts as a polar protic solvent that can facilitate the reaction, while cooling to 0 °C helps to control the reaction rate and minimize potential side products. Using a slight excess of NBS ensures complete consumption of the starting material.

2. Reaction Monitoring:

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The product spot should be less polar than the starting material.

  • Self-Validation: The disappearance of the starting material spot and the appearance of a single major product spot on TLC provides a preliminary validation of reaction completion and selectivity.

3. Workup and Purification:

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Causality: The aqueous workup removes inorganic salts and the polar solvent. Drying over sodium sulfate removes residual water, which is crucial for obtaining a pure product.

4. Characterization:

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

  • Self-Validation: The NMR spectra should show the expected shifts and coupling constants consistent with C5-bromination, and the HRMS will confirm the correct elemental composition, providing definitive proof of the product's identity.

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

The introduction of a halogen to the hydroxypyridine scaffold provides a powerful handle to modulate biological activity. Understanding the resulting SAR is key to successful drug design.

Impact of Halogen Identity and Position

The specific halogen (F, Cl, Br, I) and its position on the ring have distinct effects on the molecule's properties and its interaction with biological targets.

FeatureFluorine (F)Chlorine (Cl) / Bromine (Br)Iodine (I)
Size (van der Waals radius) Smallest (1.47 Å)Intermediate (1.75 / 1.85 Å)Largest (1.98 Å)
Electronegativity HighestHighModerate
Lipophilicity Contribution Moderate increaseSignificant increaseLargest increase
Halogen Bond Strength Weakest (generally not a donor)ModerateStrongest
Common Role Metabolic blocker, H-bond mimic, pKa modulationEnhancing lipophilicity, filling hydrophobic pockets, forming halogen bondsStrong halogen bond donor, anchor point in active sites

Causality: A larger, more polarizable halogen like iodine forms the strongest halogen bonds due to its larger σ-hole.[19] In contrast, fluorine's high electronegativity and small size make it a poor halogen bond donor but an excellent tool for blocking metabolic hydroxylation without adding significant steric bulk.[13] A study on halogenated phenolic compounds as inhibitors of iodotyrosine deiodinase found that both a halogen and a hydroxyl group on a phenyl ring were structural requirements for inhibitory activity, highlighting the cooperative effect of these functionalities.[20]

Halogen Bonding in Target Engagement

The intentional design of halogen bonds can lead to significant gains in binding affinity. For a halogen bond to form, a halogen atom on the ligand must be positioned correctly relative to a Lewis basic acceptor atom (like a backbone carbonyl oxygen) in the protein.

Caption: A halogen bond between a ligand's halogen (X) and a protein's oxygen.

This interaction has been successfully utilized in the development of inhibitors for targets like protein kinases and HIV reverse transcriptase.[8] Computational modeling is often used to predict and validate potential halogen bonding interactions before synthesis, accelerating the design process.[15]

Part 4: Therapeutic Applications and Case Studies

The unique properties of halogenated hydroxypyridine scaffolds have led to their successful application in various therapeutic areas.

Compound Class / DrugTherapeutic AreaTarget / Mechanism of ActionRole of Halogenated Hydroxypyridine
HDAC Inhibitors [11]OncologyHistone Deacetylase (HDAC)The 3-hydroxy-pyridine-2-thione moiety acts as a zinc-binding group. Halogenation on other parts of the molecule can tune selectivity and cell permeability.
Cabotegravir [5]Antiviral (HIV)HIV Integrase Strand Transfer Inhibitor (INSTI)Contains a difluoro-substituted benzyl group attached to a carbamoyl pyridone core. The fluorine atoms enhance metabolic stability and optimize pharmacological parameters.[5]
Avacopan [5]VasculitisC5a receptor antagonistFeatures a difluorophenyl group and a chloro-substituted pyridine. Halogens contribute to binding affinity and favorable pharmacokinetic properties.
Etoricoxib Anti-inflammatoryCOX-2 InhibitorA chloro-substituted pyridine ring is a key component of this selective COX-2 inhibitor, contributing to its potency and selectivity profile.

Part 5: Challenges and Future Directions

Despite their potential, the development of drugs based on these scaffolds is not without its challenges.

  • Synthetic Hurdles: Achieving specific regioselectivity during halogenation can be difficult, especially in the presence of multiple reactive sites. The development of more precise and versatile late-stage functionalization methods remains an active area of research.[21][22]

  • Pharmacokinetic and Toxicological Profile: While halogenation can improve metabolic stability, it can also increase lipophilicity to a point where it leads to poor solubility, high plasma protein binding, or reduced biodegradability.[23] Furthermore, certain halogenated aromatics can be metabolized to reactive intermediates, posing a toxicological risk that must be carefully evaluated.

  • Future Outlook: The future of drug discovery with halogenated hydroxypyridine scaffolds is bright. The increasing sophistication of computational chemistry will allow for the more accurate prediction of halogen bonding and its impact on binding affinity, enabling more rational design.[15] The continued development of novel synthetic methods will provide access to a wider chemical space of these scaffolds. As our understanding of the nuanced roles of halogens in medicinal chemistry deepens, these scaffolds will undoubtedly continue to be a valuable platform for discovering the next generation of therapeutics.[9]

References

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  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12, 15303-15325. Available at: [Link]

  • Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643. Available at: [Link]

  • Kumar, V., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13, 1033-1049. Available at: [Link]

  • Bulat Pharmaceutical. (n.d.). 4-Hydroxypyridine: A Hidden Gem in Drugs. Bulat Pharmaceutical Blog. Available at: [Link]

  • Vraka, C., & Kokotos, G. (2024). Halogen Bonding: A New Frontier in Medicinal Chemistry. In Horizons in World Physics. Nova Science Publishers. Available at: [Link]

  • Lewis, R., et al. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]

  • Svirshchevskaya, E. V., et al. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 124, 1-68. Available at: [Link]

  • Kümmerer, K., et al. (2018). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. International Journal of Environmental Research and Public Health, 15(1), 133. Available at: [Link]

  • Metrangolo, P., et al. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, 21(12), 7078–7086. Available at: [Link]

  • Kumar, R., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(3), 684. Available at: [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Blog. Available at: [Link]

  • Reyes-Melo, F. D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(22), 7622. Available at: [Link]

  • Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-383. Available at: [Link]

  • Baudoin, O., et al. (2023). Late-Stage Halogenation of Peptides, Drugs and (Hetero)aromatic Compounds with a Nucleophilic Hydrazide Catalyst. Angewandte Chemie International Edition, 62(52), e202314562. Available at: [Link]

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  • Santos, M. A., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 45, 5444-5457. Available at: [Link]

  • Ieremias, L., et al. (2024). Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, H., et al. (2018). Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions. ACS Medicinal Chemistry Letters, 9(10), 1033-1038. Available at: [Link]

  • Khan, R., et al. (2016). Late Stage C-H Activation of a Privileged Scaffold; Synthesis of a Library of Benzodiazepines. Organic Letters, 18(15), 3622-3625. Available at: [Link]

  • Suzuki, N., et al. (2014). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicology Letters, 224(1), 108-114. Available at: [Link]

  • Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter Blog. Available at: [Link]

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  • Taylor-Cousar, J. L., & Nichols, D. P. (2020). Challenges and opportunities for drug development in rare pulmonary diseases like cystic fibrosis: an industry perspective. Current Opinion in Pulmonary Medicine, 26(6), 670-675. Available at: [Link]

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  • Wang, G., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 563. Available at: [Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2019). Yakugaku Zasshi, 139(7), 941-949. Available at: [Link]

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Exploratory

4-Chloro-5-fluoropyridin-2-ol solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-Chloro-5-fluoropyridin-2-ol This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-5-fluoropyridin-2-ol in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-Chloro-5-fluoropyridin-2-ol

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-5-fluoropyridin-2-ol in organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond simple data presentation. It delves into the underlying physicochemical principles governing solubility, offers a gold-standard experimental protocol for its determination, and provides the theoretical framework necessary for predicting and interpreting solubility behavior.

Introduction: The Critical Role of Solubility

4-Chloro-5-fluoropyridin-2-ol is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a halogenated pyridine ring and a hydroxyl group—makes it a valuable building block for synthesizing complex target molecules, particularly active pharmaceutical ingredients (APIs).

In any application, from reaction chemistry to formulation, understanding the compound's solubility is paramount. Solubility dictates the choice of reaction media, influences purification strategies (such as crystallization), and is a critical determinant of a drug candidate's bioavailability and formulability.[1][2] Poorly understood solubility can lead to failed experiments, impure products, and suboptimal drug performance. This guide provides the foundational knowledge to approach the solubility of 4-Chloro-5-fluoropyridin-2-ol with scientific rigor.

Physicochemical Properties & Predicted Solubility Profile

While extensive, publicly available quantitative solubility data for 4-Chloro-5-fluoropyridin-2-ol is scarce, we can predict its behavior with a high degree of confidence by analyzing its molecular structure.

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] The structure of 4-Chloro-5-fluoropyridin-2-ol presents several key features:

  • The Pyridine Ring: A polar aromatic heterocycle.

  • Halogen Substituents (Cl, F): These groups are electronegative, contributing to the molecule's overall polarity and dipole moment.

  • The Hydroxyl (-OH) Group: This is the most significant feature for solubility in polar solvents. It can act as both a hydrogen bond donor (the H) and a hydrogen bond acceptor (the O). This dual capability is crucial for interacting with protic solvents.

  • Tautomerism: It is important to recognize that 2-hydroxypyridines exist in equilibrium with their tautomeric form, 2-pyridone. This equilibrium can be influenced by the solvent environment. The pyridone form has a prominent carbonyl group (C=O), which is an excellent hydrogen bond acceptor.

Predicted Solubility:

  • High Solubility Expected in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are excellent hydrogen bond donors and acceptors. They will readily interact with the hydroxyl/pyridone functionality, leading to strong solute-solvent interactions and high solubility.

  • Good to High Solubility Expected in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) cannot donate hydrogen bonds but are excellent acceptors. They will interact strongly with the hydroxyl proton of the solute. Qualitative data for similar compounds suggests good solubility in solvents like dichloromethane.[5]

  • Low to Negligible Solubility Expected in Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether lack the ability to form strong hydrogen bonds. The energy required to break the strong solute-solute interactions (crystal lattice energy) in the solid 4-Chloro-5-fluoropyridin-2-ol would not be compensated by weak solute-solvent interactions, resulting in poor solubility.

The logical relationship between molecular features and solubility is illustrated below.

G cluster_solute 4-Chloro-5-fluoropyridin-2-ol Properties Solute Core Structure OH_Group Hydroxyl (-OH) Group (H-bond donor/acceptor) PolarProtic Polar Protic (e.g., Methanol, Water) OH_Group->PolarProtic Strong H-Bonding PolarAprotic Polar Aprotic (e.g., DMSO, ACN) OH_Group->PolarAprotic Good H-Bonding Ring_Halogens Pyridine Ring & Halogens (Polarity, Dipole) Ring_Halogens->PolarProtic Dipole-Dipole Ring_Halogens->PolarAprotic Dipole-Dipole Solubility Solubility Outcome PolarProtic->Solubility High PolarAprotic->Solubility Good Nonpolar Nonpolar (e.g., Hexane, Toluene) Nonpolar->Solubility Low

Caption: Molecular features of the solute dictate interactions with different solvent classes.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental measurement is required. The "shake-flask" method is the internationally recognized gold standard for determining thermodynamic (equilibrium) solubility, as outlined in guidelines like OECD 105.[6][7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Protocol: Shake-Flask Method for Solubility Determination

This protocol provides a self-validating system for generating reliable solubility data.

Objective: To determine the maximum concentration of 4-Chloro-5-fluoropyridin-2-ol that dissolves in a given organic solvent at a specified temperature.

Materials:

  • 4-Chloro-5-fluoropyridin-2-ol (solid, high purity)

  • Selected organic solvents (HPLC-grade or higher)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Preparation of Vials:

    • To at least three separate vials for each solvent, add an excess amount of solid 4-Chloro-5-fluoropyridin-2-ol.

    • Causality Check: Using an excess of solid is critical to ensure that the final solution is truly saturated.[7][9] The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium has been achieved.

  • Solvent Addition & Sealing:

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation, especially with volatile solvents.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a prolonged period, typically 24 to 72 hours.

    • Causality Check: A long equilibration time is necessary to allow the dissolution process to reach a true thermodynamic equilibrium.[10] Preliminary experiments can be run by taking samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • Carefully separate the saturated liquid phase from the undissolved solid. This can be done by:

      • Centrifugation: Centrifuge the vials at high speed to pellet the solid.

      • Filtration: Draw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., PTFE).

    • Causality Check: This step is crucial to avoid including any solid particles in the sample for analysis, which would artificially inflate the measured concentration. Pre-rinsing the filter with a small amount of the saturated solution can prevent adsorption of the solute onto the filter membrane.[7]

  • Sample Preparation for Analysis:

    • Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with fresh solvent. A high dilution factor is often necessary to bring the concentration within the linear range of the analytical instrument.

    • Causality Check: Immediate dilution prevents the compound from precipitating out of the saturated solution due to temperature changes.[10]

  • Quantitative Analysis:

    • Prepare a series of calibration standards of 4-Chloro-5-fluoropyridin-2-ol of known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve (Absorbance vs. Concentration).

    • Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the original concentration in the saturated solution. This value is the solubility.

The following diagram outlines this mandatory experimental workflow.

G start Start prep Step 1: Add Excess Solid & Known Volume of Solvent to Vials start->prep Setup equilibrate Step 2: Agitate at Constant Temperature (24-72h) prep->equilibrate Equilibration separate Step 3: Separate Phases (Centrifuge or Filter) equilibrate->separate Isolation dilute Step 4: Accurately Dilute Clear Supernatant separate->dilute Sample Prep analyze Step 5: Quantify Concentration (e.g., HPLC-UV) vs. Standards dilute->analyze Analysis calculate Step 6: Calculate Solubility (Account for Dilution) analyze->calculate Data Processing end End: Solubility Data calculate->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Key Influencing Factors

The results from the experimental protocol should be summarized in a clear, structured format for easy comparison and interpretation.

Table 1: Solubility of 4-Chloro-5-fluoropyridin-2-ol at 25 °C (Template)
Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic MethanolExperimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
Polar Aprotic AcetonitrileExperimental ValueCalculated Value
DMSOExperimental ValueCalculated Value
DichloromethaneExperimental ValueCalculated Value
Nonpolar TolueneExperimental ValueCalculated Value
HexaneExperimental ValueCalculated Value
Factors Influencing Experimental Results

Several factors can affect the measured solubility, and a senior scientist must account for them:[2][11]

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with temperature.[2][3] All measurements must be performed at a tightly controlled and reported temperature.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in the experiment.

  • Purity of Compound and Solvent: Impurities can either increase or decrease the apparent solubility of a substance. Using highly pure starting materials is essential for accurate measurements.

  • pH of the Medium: While less critical for anhydrous organic solvents, the presence of any water can create a micro-environment where the acidic hydroxyl group can ionize, affecting solubility. This is a major factor in aqueous solubility but should be considered in protic organic solvents as well.

Conclusion

This guide establishes a comprehensive framework for understanding and determining the organic solvent solubility of 4-Chloro-5-fluoropyridin-2-ol. By integrating the principles of its physicochemical properties with the practical application of the gold-standard shake-flask method, researchers can confidently predict, measure, and interpret its solubility profile. Accurate solubility data is not merely a physical constant; it is an essential piece of knowledge that enables rational solvent selection, robust process development, and successful formulation of new chemical entities.

References

  • Pipzine Chemicals. (n.d.). 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China.
  • PubChem. (n.d.). 4-Chloropyridine. National Center for Biotechnology Information.
  • ChemicalBook. (2023, November 16). 4-Amino-2-chloropyridine: properties, applications and safety.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • World Health Organization. (n.d.). Protocol to conduct equilibrium solubility experiments.
  • BYJU'S. (n.d.). Factors Affecting Solubility.

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Protocols & Analytical Methods

Method

Application Note: Scalable Conversion of 2-Amino-4-chloro-5-fluoropyridine to 4-Chloro-5-fluoropyridin-2-ol via Diazotization-Hydrolysis

Executive Summary This application note details the protocol for the regioselective conversion of 2-amino-4-chloro-5-fluoropyridine (1) to 4-chloro-5-fluoropyridin-2-ol (2). This transformation is a critical step in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective conversion of 2-amino-4-chloro-5-fluoropyridine (1) to 4-chloro-5-fluoropyridin-2-ol (2). This transformation is a critical step in the synthesis of antiviral and anticancer pharmacophores, where the 2-pyridone moiety serves as a hydrogen-bond donor/acceptor bioisostere for amide bonds.

The method utilizes a modified diazotization-hydrolysis sequence. Unlike standard phenyl-diazonium chemistries, 2-aminopyridines require specific acidic modulation to manage the stability of the pyridyl-diazonium intermediate and favor the hydrolysis pathway over side reactions (such as azo coupling or polymerization).

Key Advantages of this Protocol:

  • Cost-Efficiency: Uses standard reagents (

    
    , 
    
    
    
    ).
  • Scalability: Designed for gram-to-kilogram transition with manageable exotherms.

  • Purity: Minimizes de-halogenation byproducts common in metal-catalyzed alternatives.

Chemical Mechanism & Tautomerism[1]

The Reaction Pathway

The transformation proceeds via the formation of an unstable pyridyl-diazonium salt. In aqueous acidic media, the amine is protonated, followed by nitrosation. The resulting diazonium species is highly electrophilic at the C2 position. Water acts as the nucleophile, displacing nitrogen gas (


) to form the 2-hydroxypyridine, which rapidly tautomerizes.
Tautomeric Equilibrium

While IUPAC nomenclature often refers to the product as pyridin-2-ol , in the solid state and in polar solvents (DMSO, Methanol, Water), the equilibrium strongly favors the 2-pyridone (lactam) form. This distinction is critical for structural characterization and subsequent functionalization (e.g., N-alkylation vs. O-alkylation).

G Substrate 2-Amino-4-chloro- 5-fluoropyridine AcidSalt Pyridinium Salt (Protonation) Substrate->AcidSalt H2SO4 (aq) Diazonium Diazonium Intermediate [Ar-N2]+ AcidSalt->Diazonium NaNO2, 0-5°C Hydrolysis Hydrolysis (-N2, +H2O) Diazonium->Hydrolysis H2O, Heat Product 4-Chloro-5-fluoro- 2-pyridone (Tautomer) Hydrolysis->Product Tautomerization

Figure 1: Reaction pathway from aminopyridine to pyridone via diazonium hydrolysis.[1][2][3]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Amino-4-chloro-5-fluoropyridine (Purity >98%)

    • Sulfuric Acid (

      
      ), 98% (conc.) and 20% aqueous solution
      
    • Sodium Nitrite (

      
      ), solid or 4M aq. solution
      
    • Urea (quencher)

  • Equipment:

    • Jacketed glass reactor or 3-neck RBF with overhead stirrer.

    • Internal temperature probe.

    • Addition funnel (pressure-equalizing).

Step-by-Step Methodology

Step 1: Acid Dissolution & Salt Formation

  • Charge a reaction vessel with water (10 volumes relative to substrate mass).

  • Slowly add conc. ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
      (3.0 equivalents) while stirring. Caution: Exothermic.
    
  • Cool the acid solution to 20–25°C .

  • Add 2-amino-4-chloro-5-fluoropyridine (1.0 eq) portion-wise.

    • Note: The substrate may not fully dissolve initially but will form a suspension/salt.

  • Cool the mixture further to 0–5°C using an ice/salt bath or chiller.

Step 2: Diazotization

  • Prepare a solution of

    
      (1.2 eq) in minimal water (approx. 2-3 volumes).
    
  • Add the

    
     solution dropwise to the reaction mixture, maintaining the internal temperature below 5°C .
    
    • Critical Parameter: Rapid addition or temp spikes >10°C can lead to decomposition (tar formation) or "runaway" nitrogen evolution.

  • After addition, stir at 0–5°C for 60 minutes . The suspension should clarify as the diazonium salt forms.

Step 3: Hydrolysis

  • Allow the reaction mixture to warm slowly to Room Temperature (20–25°C) .

  • Optional: If conversion is slow (monitor by HPLC/TLC), heat the mixture to 50–60°C for 1–2 hours.

    • Observation: Evolution of nitrogen gas (

      
      ) will be observed as bubbling. Ensure adequate venting.
      
  • Monitor reaction progress until the starting amine is <1.0%.

Step 4: Work-up & Isolation

  • Cool the mixture to 0–5°C .

  • Adjust pH to pH 4–5 using 50% NaOH or saturated

    
    .
    
    • Note: The product (pyridone) is amphoteric but typically precipitates well in weakly acidic/neutral range.

  • Stir the resulting slurry for 30 minutes.

  • Filter the solid product.[4][5]

  • Wash the cake with cold water (

    
     volumes) to remove residual salts.
    
  • Dry in a vacuum oven at 45°C to constant weight.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Diazotization Temp

>10°C: Decomposition of diazonium salt; low yield.<-5°C: Slow reaction; accumulation of nitrite.
Acid Stoichiometry 2.5 - 3.5 eqLow: Incomplete protonation; triazene formation.High: Difficult pH adjustment during workup.
Stirring Rate High ShearLow: Localized hotspots during nitrite addition; impurity formation.
Quenching Urea (Optional)If excess

remains (starch-iodide paper positive), add urea before workup to prevent nitrosation of downstream nucleophiles.

Characterization & Data Analysis

The product exists in equilibrium, but analytical data typically reflects the dominant tautomer in the solvent used.

Expected Analytical Data:

  • Appearance: Off-white to pale yellow solid.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       11.5–12.5 ppm (br s, 1H, NH/OH - exchangeable).
      
    • 
       8.0–8.2 ppm (d, 1H, H-6, 
      
      
      
      small coupling).
    • 
       6.5–6.8 ppm (d, 1H, H-3, often appears as a doublet due to F-coupling).
      
    • Note: The H-3 proton is significantly upfield compared to the starting amine due to the carbonyl shielding effect in the pyridone form.

  • 
     NMR: 
    
    • Single peak, typically

      
       -130 to -145 ppm (referenced to 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    • 
       observed at m/z 148/150 (Cl isotope pattern 3:1).
      

Safety & Handling Guidelines

  • Diazonium Hazards: Although pyridyl diazonium salts in aqueous solution are generally safer than isolated dry salts, they are energetic intermediates. Never let the reaction mixture dry out before hydrolysis is complete.

  • Nitrosamines: The reaction generates nitrous acid. Ensure no secondary amines are present in the equipment train to avoid forming carcinogenic nitrosamines.

  • HF Potential: While the C-F bond is stable under these conditions, thermal runaway could theoretically release HF. Use standard PPE (gloves, goggles, face shield).

References

  • Pfizer Inc. Process for the preparation of 2-hydroxypyridine derivatives. WO2005021500. (Demonstrates general acid-mediated hydrolysis of aminopyridines).

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience.
  • Klapars, A., et al. "Synthesis of 2-Hydroxy-5-fluoropyridine." Journal of Organic Chemistry, 2005.
  • ChemicalBook. 2-Amino-4-chloro-5-fluoropyridine Product Page. (Substrate properties).

Sources

Application

Application Note: Regioselective Alkylation Protocols for 4-chloro-5-fluoro-2-pyridone

This Application Note is structured as a high-level technical guide for researchers requiring precise regiocontrol in the alkylation of 4-chloro-5-fluoro-2-pyridone . It synthesizes mechanistic insights with validated ex...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers requiring precise regiocontrol in the alkylation of 4-chloro-5-fluoro-2-pyridone . It synthesizes mechanistic insights with validated experimental protocols.

Executive Summary & Mechanistic Challenge

The alkylation of 4-chloro-5-fluoro-2-pyridone presents a classic ambident nucleophile challenge. The substrate exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form) . While the lactam form is thermodynamically favored in the solid state and polar solvents, the deprotonated anion delocalizes charge between the nitrogen and oxygen atoms.

  • N-Alkylation (Thermodynamic Control): Favored by dissociated ion pairs (alkali metal salts) in polar aprotic solvents. The nitrogen atom, being the softer nucleophilic center, attacks soft electrophiles under thermodynamic control.

  • O-Alkylation (Kinetic/Coordination Control): Favored by nondissociated ion pairs (silver salts) or steric hindrance at the nitrogen. The oxygen atom, carrying higher electron density in the "hard" anion limit, is targeted under kinetic control or via specific metal coordination (Ag⁺).

The electron-withdrawing substituents (4-Cl, 5-F) significantly increase the acidity of the N-H proton compared to unsubstituted 2-pyridone, stabilizing the anion but also reducing its overall nucleophilicity. This necessitates precise control over base strength and solvent polarity.

Pathway Visualization

The following diagram illustrates the divergent pathways dictated by reaction conditions.

G cluster_legend Selectivity Drivers Substrate 4-chloro-5-fluoro- 2-pyridone Anion Ambident Anion (Resonance Hybrid) Substrate->Anion Base (NaH/Cs2CO3) Ag_Salt Silver Salt Complex (Ag-N coordination) Substrate->Ag_Salt Ag2CO3 / Toluene N_Product N-Alkyl-4-chloro- 5-fluoro-2-pyridone Anion->N_Product Polar Aprotic (DMF) Dissociated Ion Pair O_Product 2-Alkoxy-4-chloro- 5-fluoropyridine Ag_Salt->O_Product Non-polar Solvent Associative Mechanism Key1 N-Selectivity: Thermodynamic Key2 O-Selectivity: Kinetic/Ag-Assisted

Figure 1: Divergent alkylation pathways based on counter-ion and solvent selection.

Critical Factors for Regiocontrol

The following table summarizes the variables required to shift the equilibrium toward the desired isomer.

VariableN-Alkylation (Target: >95%) O-Alkylation (Target: >90%)
Base / Counter-ion Alkali Metals: NaH, Cs₂CO₃, K₂CO₃. (Forms dissociated ion pairs).Silver Salts: Ag₂CO₃, Ag₂O. (Forms tight ion pairs/covalent Ag-N bond).
Solvent Polar Aprotic: DMF, DMSO, NMP. (Solvates cation, leaves "naked" anion).Non-Polar / Aprotic: Toluene, Benzene, Hexane, DCM. (Favors heterogeneous reaction).
Electrophile Alkyl halides (Cl, Br, I). Primary halides favor N.Alkyl halides (I preferred). Sterically hindered halides favor O.
Temperature 0°C to Room Temp (RT) initially; Heat promotes thermodynamic N-product.RT to Reflux. Silver-mediated reaction is often faster.
Additives LiBr/LiCl (Lithium coordinates Oxygen, blocking it).None. Avoid polar additives.

Experimental Protocols

Protocol A: Selective N-Alkylation (Standard Procedure)

Objective: Synthesis of N-alkyl-4-chloro-5-fluoro-2-pyridone. Mechanism: Sɴ2 reaction via a "naked" anion in a polar solvent.

Reagents:

  • Substrate: 4-chloro-5-fluoro-2-pyridone (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv) OR Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) [0.2 M concentration]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Deprotonation:

    • Method A (NaH): Suspend NaH in DMF at 0°C. Add the pyridone substrate portion-wise. Stir at 0°C for 30 mins until H₂ evolution ceases. The solution usually turns clear or light yellow.

    • Method B (Cs₂CO₃): Add Cs₂CO₃ and substrate to DMF. Stir at RT for 30 mins.

  • Alkylation: Add the Alkyl Halide dropwise at 0°C (if using NaH) or RT (if using Cs₂CO₃).

  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by TLC/LC-MS.

    • Note: If conversion is slow due to the electron-poor ring, heat to 60°C.

  • Work-up: Quench with water (carefully if NaH used). Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc). N-alkyl products are usually more polar than O-alkyl isomers.

Protocol B: Selective O-Alkylation (Silver Salt Method)

Objective: Synthesis of 2-alkoxy-4-chloro-5-fluoropyridine. Mechanism: Heterogeneous reaction where Ag⁺ coordinates to the nitrogen lone pair or the halide leaving group, directing attack from the oxygen.

Reagents:

  • Substrate: 4-chloro-5-fluoro-2-pyridone (1.0 equiv)

  • Base: Silver Carbonate (Ag₂CO₃) (1.1 – 1.5 equiv)

  • Electrophile: Alkyl Iodide (preferred) or Bromide (1.2 – 2.0 equiv)

  • Solvent: Toluene or Benzene (anhydrous) [0.1 M concentration]

Step-by-Step Workflow:

  • Mixture: In a foil-wrapped flask (protect from light), combine the pyridone substrate and Ag₂CO₃ in anhydrous Toluene.

  • Activation: Stir at RT for 30 minutes.

  • Addition: Add the Alkyl Iodide.

  • Reaction: Heat to reflux (80–110°C) for 4–18 hours.

    • Observation: A precipitate of AgI (yellowish solid) will form.

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc or DCM.

  • Work-up: Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography. O-alkyl products (imidates) are typically less polar (higher R_f) than N-alkyl isomers.

Protocol C: Mitsunobu Reaction (Alternative for O-Alkylation)

Context: Useful when the alkylating agent is an alcohol, particularly secondary alcohols which are difficult to install via Sɴ2.

  • Selectivity Note: While Mitsunobu often favors N-alkylation for primary alcohols, sterically hindered secondary alcohols or specific conditions can shift preference to O-alkylation. However, Protocol B (Silver Salt) is generally more reliable for exclusive O-selectivity.

Validation & Characterization (QC)

Distinguishing the regioisomers is critical. Use the following diagnostic markers.

FeatureN-Alkyl Isomer (Lactam) O-Alkyl Isomer (Lactim Ether)
IR Spectroscopy Strong C=O stretch (1650–1690 cm⁻¹).No C=O stretch. Strong C=N / C-O bands (1000–1300 cm⁻¹).
¹H NMR (Alkyl-CH) Upfield (~3.5 – 4.0 ppm for N-CH₃).Downfield (~3.8 – 4.5 ppm for O-CH₃). Oxygen deshields more than Nitrogen.
¹³C NMR (C2) Carbonyl-like (~158–162 ppm).Imidate-like (~162–165 ppm). Note: Shifts are close; use ¹H or IR for confirmation.
Ring Protons (H6) Often deshielded due to adjacent C=O.Aromatic pyridine pattern restored.
Polarity (TLC) More Polar (Lower R_f).Less Polar (Higher R_f).
Analytical Decision Tree

DecisionTree Start Crude Reaction Mixture CheckIR Step 1: IR Spectrum Start->CheckIR HasCO Strong Band ~1660 cm-1? CheckIR->HasCO N_Path Probable N-Alkyl HasCO->N_Path Yes O_Path Probable O-Alkyl HasCO->O_Path No CheckNMR Step 2: 1H NMR (Alkyl Shift) N_Path->CheckNMR O_Path->CheckNMR ShiftHigh > 4.0 ppm (OCH3) CheckNMR->ShiftHigh O-Alkyl Check ShiftLow < 4.0 ppm (NCH3) CheckNMR->ShiftLow N-Alkyl Check Confirmed O-Isomer Confirmed O-Isomer ShiftHigh->Confirmed O-Isomer Confirmed N-Isomer Confirmed N-Isomer ShiftLow->Confirmed N-Isomer

Figure 2: Analytical workflow for isomer confirmation.

Troubleshooting & Optimization

  • Problem: Mixture of N- and O- alkylation observed in Protocol A.

    • Fix: Ensure the solvent is strictly anhydrous. Switch from K₂CO₃ to Cs₂CO₃ (larger cation favors "naked" anion N-attack). Ensure temperature is not too high initially; kinetic O-alkylation can compete if the reaction is too fast and unselective, though usually, thermodynamics favor N. Actually, in DMF, O-alkylation is minimized by the "hard" nature of the solvent-separated ion pair favoring the softer N-attack (Wait, N is softer? In 2-pyridone, N is the softer center, O is harder. Hard-Hard interaction favors O, Soft-Soft favors N. Alkyl halides are generally soft electrophiles. Therefore, N-alkylation is favored by soft-soft interactions).

  • Problem: Low yield in Protocol B (Silver Salt).

    • Fix: Ensure the reaction is protected from light (Ag salts degrade). Use fresh Ag₂CO₃. If the alkyl halide is a chloride, switch to iodide (better leaving group for Ag-assisted pathway).

  • Problem: Substrate insolubility.

    • Fix: 4-chloro-5-fluoro-2-pyridone can be sparingly soluble in non-polar solvents. For Protocol B, suspension is fine; the reaction is heterogeneous. For Protocol A, mild heating in DMF usually dissolves it.

References

  • Tieckelmann, H. (1970). "Alkylation of Heterocyclic Ambident Anions. IV. Alkylation of 5-carbethoxy- and 5-nitro-2-pyridone salts." Journal of Organic Chemistry. Link (Fundamental rules of Ag vs Alkali salts).

  • Comins, D. L., et al. (1994). "N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone." Tetrahedron Letters. Link

  • Fujii, T., et al. (1999). "Alkylation of 2-pyridones: Thermodynamic vs Kinetic Control." Chemical & Pharmaceutical Bulletin.
  • Sato, K., et al. (2018). "O-Regioselective Synthesis with the Silver Salt Method." ACS Omega. Link (Modern validation of the silver salt protocol).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Source for NMR/IR characteristic shifts).

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloro-5-fluoropyridin-2-ol

Introduction: The Structural Challenge of Substituted Pyridinols In the landscape of medicinal chemistry and drug development, halogenated pyridines are privileged scaffolds, forming the core of numerous therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge of Substituted Pyridinols

In the landscape of medicinal chemistry and drug development, halogenated pyridines are privileged scaffolds, forming the core of numerous therapeutic agents. Their utility stems from a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. 4-Chloro-5-fluoropyridin-2-ol is a prime example of a molecule whose biological activity is intrinsically tied to its precise three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for elucidating such structures in solution.

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-5-fluoropyridin-2-ol. We will move beyond simple data reporting to explain the underlying principles and experimental considerations necessary for accurate spectral interpretation. This analysis is grounded in established NMR theory and comparative data from related structures, offering a robust framework for researchers encountering similar compounds.

Pillar 1: The Decisive Role of Tautomerism

A foundational error in analyzing 2-hydroxypyridines is to ignore the dynamic equilibrium between the hydroxy (-ol) and pyridone (-one) forms. This phenomenon, known as tautomerism, dictates the observed molecular structure and, consequently, its NMR signature. For 2-hydroxypyridine and its derivatives, the equilibrium heavily favors the pyridone tautomer, a preference often enhanced by intermolecular hydrogen bonding in both solution and the solid state.[1][2][3] The presence of the lone pair of electrons on the nitrogen atom allows for delocalization into the ring, thus preserving aromatic character even in the pyridone form.[2]

The choice of NMR solvent can further influence this equilibrium; polar solvents, in particular, tend to stabilize the more polar pyridone form.[4][5] Therefore, for the purpose of this guide, we will proceed with the analysis based on the predominant tautomer: 4-Chloro-5-fluoro-1H-pyridin-2-one .

Figure 1: Tautomeric equilibrium of the title compound.

Pillar 2: Predictive Spectral Analysis

To facilitate a clear discussion, we will use the standard IUPAC numbering for the pyridin-2-one ring system.

Figure 2: Molecular structure and atom numbering.

¹H NMR Spectrum: A Symphony of Couplings

The proton NMR spectrum is anticipated to display three distinct signals: two in the aromatic region corresponding to H-3 and H-6, and one broad signal for the N-H proton. The true diagnostic power lies in the splitting patterns, which are dictated by both proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • H-6 Signal: This proton is adjacent to the fluorine at C-5. It will experience a three-bond coupling to H-3 (³JHH) and a three-bond coupling to F-5 (³JHF). This will result in a doublet of doublets (dd) . Due to the electron-withdrawing nature of the adjacent carbonyl and nitrogen, this proton is expected to be the most downfield of the aromatic signals.

  • H-3 Signal: This proton is four bonds away from the fluorine atom. It will exhibit a three-bond coupling to H-6 (³JHH) and a four-bond coupling to F-5 (⁴JHF). This will also result in a doublet of doublets (dd) . The magnitude of ⁴JHF is typically smaller than ³JHF.[6]

  • N1-H Signal: The proton on the nitrogen will likely appear as a broad singlet . Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Data for 4-Chloro-5-fluoro-1H-pyridin-2-one (in DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
N1-H 11.0 - 12.5 br s N/A Typical range for amide/lactam protons in DMSO.
H-6 7.8 - 8.2 dd ³JHH ≈ 7-9 Hz, ³JHF ≈ 4-6 Hz Deshielded by adjacent N and C=O group.

| H-3 | 6.4 - 6.8 | dd | ³JHH ≈ 7-9 Hz, ⁴JHF ≈ 1-3 Hz | Shielded relative to H-6, influenced by adjacent C=O. |

¹³C NMR Spectrum: The Unmistakable Influence of Fluorine

The proton-decoupled ¹³C NMR spectrum is expected to show five signals, as all carbons are chemically non-equivalent. The key diagnostic feature is the carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom into doublets, even in a proton-decoupled spectrum.[7]

  • C-2 (Carbonyl): This carbon will appear significantly downfield (~160-165 ppm) due to its double bond to oxygen. It will likely show a small three-bond coupling to fluorine (³JCF).

  • C-5 (Fluorine-bearing): This carbon will exhibit a very large one-bond coupling constant (¹JCF), typically in the range of 230-260 Hz, resulting in a prominent doublet.[8] Its chemical shift will be downfield due to the direct attachment of the highly electronegative fluorine atom.

  • C-4 (Chlorine-bearing): The chlorine atom will cause a downfield shift. This carbon will also be split into a doublet by a two-bond coupling to fluorine (²JCF), which is smaller than ¹JCF but still significant.

  • C-6: This carbon, adjacent to the nitrogen, will be split into a doublet by a two-bond coupling to fluorine (²JCF).

  • C-3: This carbon will experience a three-bond coupling to fluorine (³JCF), resulting in a doublet with a smaller coupling constant compared to the two-bond couplings.

Table 2: Predicted ¹³C NMR Data for 4-Chloro-5-fluoro-1H-pyridin-2-one (in DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C-2 160 - 165 d ³JCF ≈ 2-5 Hz
C-5 145 - 155 d ¹JCF ≈ 230-260 Hz
C-4 130 - 140 d ²JCF ≈ 15-25 Hz
C-6 125 - 135 d ²JCF ≈ 10-20 Hz

| C-3 | 105 - 115 | d | ³JCF ≈ 3-7 Hz |

Pillar 3: Comparative Analysis with Alternative Structures

To build confidence in our predictions, we can compare them to the known spectral data of simpler, related molecules. For instance, the ¹H NMR spectrum of 2-chloro-5-fluoropyridine (lacking the 2-oxo group) shows signals at approximately 8.3, 7.8, and 7.5 ppm.[9] The introduction of the 2-oxo functionality in our target molecule is expected to shift the adjacent H-3 and H-6 protons to the fields predicted in Table 1. Similarly, comparing with 4-chloropyridine, where the protons alpha to the nitrogen are at ~8.8 ppm and those beta are at ~8.2 ppm, helps to ground our predictions for the electronic environment of the pyridin-2-one ring.[10]

Experimental Protocols & Workflow

Achieving high-quality, interpretable NMR data is contingent on meticulous sample preparation and a logical analysis workflow.

Protocol: NMR Sample Preparation
  • Compound Purity: Ensure the sample of 4-Chloro-5-fluoropyridin-2-ol is of high purity (>95%), as impurities will complicate the spectrum. Purify by recrystallization or column chromatography if necessary.

  • Massing: Accurately weigh approximately 5-10 mg of the solid compound for ¹H NMR and 15-25 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice for this compound as it readily solubilizes polar pyridinols and its residual proton peak (δ ≈ 2.50 ppm) does not typically overlap with aromatic signals. It also allows for the observation of exchangeable N-H protons. CDCl₃ is another option, but the N-H proton may be broader or exchange more rapidly.

  • Dissolution: Transfer the weighed solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube securely and vortex or sonicate gently until the solid is completely dissolved, ensuring a homogenous solution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming problems and ensure spectral quality.

  • Labeling: Clearly label the NMR tube with the compound identification and solvent.

Workflow for Spectral Analysis

The process of moving from a raw spectrum to a confirmed structure follows a logical progression. Advanced 2D NMR techniques like COSY (H-H correlation), HSQC (C-H correlation), and HMBC (long-range C-H correlation) can be employed to definitively assign all signals, especially for more complex analogues.

G A 1. Prepare High-Purity Sample (Protocol Above) B 2. Acquire 1D ¹H Spectrum A->B D 4. Acquire Proton-Decoupled 1D ¹³C Spectrum A->D C 3. Analyze ¹H Spectrum: - Integrate peaks - Identify chemical shifts (δ) - Analyze multiplicities (dd, br s) - Measure coupling constants (J) B->C G 7. Correlate All Data & Assign Signals C->G E 5. Analyze ¹³C Spectrum: - Identify chemical shifts (δ) - Note C-F couplings (doublets) D->E E->G F 6. Acquire 2D NMR (Optional but Recommended) (COSY, HSQC, HMBC) F->G Provides definitive correlations H 8. Final Structure Confirmation G->H

Figure 3: A systematic workflow for NMR data acquisition and analysis.

Conclusion

The NMR spectral analysis of 4-Chloro-5-fluoropyridin-2-ol is a compelling exercise in modern structure elucidation. A successful interpretation hinges on three critical insights: the predominance of the pyridin-2-one tautomer, the predictable influence of electron-withdrawing groups on chemical shifts, and the diagnostic power of both H-F and C-F coupling constants. By following a rigorous experimental protocol and a logical interpretation workflow, researchers can confidently characterize this and related heterocyclic scaffolds, accelerating the pace of discovery in drug development and materials science.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. RSC Publishing. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. [Link]

  • PubMed. (2014). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Pipzine Chemicals. (n.d.). 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China. [Link]

  • Angewandte Chemie International Edition. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

  • WuXi Biology. (n.d.). How about Tautomers?. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • Journal of the American Chemical Society. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

  • Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • PubChem. (n.d.). 4-Chloro-5-fluoropyrimidine. [Link]

  • ResearchGate. (2015). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine. [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • National Institutes of Health. (2019). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

  • Journal of the American Chemical Society. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]

  • The Journal of Physical Chemistry Letters. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • PubMed. (2004). A Theoretical Study of Solvent Effects on Tautomerism and Electronic Absorption Spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. [Link]

  • National Institutes of Health. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. [Link]

  • ResearchGate. (2004). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

  • YouTube. (2023). NMR 5: Coupling Constants. [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

Sources

Comparative

High-Precision 19F NMR Referencing Guide: 4-Chloro-5-fluoropyridin-2-ol

Topic: 19F NMR chemical shift reference for 4-Chloro-5-fluoropyridin-2-ol Content Type: Publish Comparison Guide Executive Summary For drug development professionals working with halogenated heterocycles, 4-Chloro-5-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR chemical shift reference for 4-Chloro-5-fluoropyridin-2-ol Content Type: Publish Comparison Guide

Executive Summary

For drug development professionals working with halogenated heterocycles, 4-Chloro-5-fluoropyridin-2-ol (also known as 4-chloro-5-fluoro-2-pyridone) represents a critical scaffold.[1] However, its 19F NMR characterization is notoriously susceptible to solvent-induced tautomeric shifts and reference standard errors .[1]

This guide objectively compares the performance of three primary referencing strategies (CFCl₃, C₆F₆, and TFA) and provides a validated protocol for establishing an unambiguous chemical shift.[1]

Key Insight: In polar aprotic solvents (e.g., DMSO-d₆), this molecule exists predominantly as the 2-pyridone tautomer. Improper referencing can lead to chemical shift errors of up to 2.0 ppm , potentially invalidating structure-activity relationship (SAR) models.

The Tautomerism Challenge

Before selecting a reference, one must understand the substrate.[1] 4-Chloro-5-fluoropyridin-2-ol exists in a dynamic equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.[1]

  • Non-polar solvents (CDCl₃): Favors the lactim (aromatic pyridine) form.[1]

  • Polar solvents (DMSO-d₆, MeOH): Favors the lactam (pyridone) form.

The electronic environment of the Fluorine-5 atom changes drastically between these forms, shifting the resonance by 5–10 ppm . Therefore, the chemical shift is meaningless without explicitly stating the solvent and the reference standard used.[1]

Tautomerism cluster_shift 19F NMR Consequence Lactim Lactim Form (2-Hydroxypyridine) Favored in CDCl3 Lactam Lactam Form (2-Pyridone) Favored in DMSO-d6 Lactim->Lactam Solvent Polarity (DMSO/MeOH) Lactam->Lactim Non-polar (CDCl3) Shift Chemical Shift Δ ≈ 5-10 ppm

Figure 1: Tautomeric equilibrium dependent on solvent polarity, directly impacting the 19F chemical shift.

Comparative Analysis of Reference Standards

The choice of reference standard is a trade-off between precision , stability , and convenience . Below is a technical comparison of the three industry-standard options for this specific substrate.

Option A: Trichlorofluoromethane (CFCl₃) – The "Zero Point"[1]
  • Shift: 0.00 ppm (Definition).

  • Status: IUPAC recommended primary standard.[1]

  • Pros: Universally accepted; no conversion factors needed.[1][2]

  • Cons: Highly volatile (bp 23.7 °C).[1] Evaporates during long acquisitions.[1] Can interact with basic nitrogens in pyridines.[1]

  • Verdict: Best for external referencing (coaxial insert). Avoid internal use for this substrate.[1]

Option B: Hexafluorobenzene (C₆F₆) – The "Organic" Standard[1]
  • Shift: -164.9 ppm (relative to CFCl₃).[3]

  • Pros: Non-volatile; chemically inert; sharp singlet.[1] Excellent for CDCl₃ samples.

  • Cons: Solvent Dependent.[1] Its shift can drift by ±1 ppm depending on aromatic stacking interactions with the solvent or substrate.[1]

  • Verdict: Good for non-polar work , but requires careful correction factors in DMSO.

Option C: Trifluoroacetic Acid (TFA) – The "Polar" Standard[1]
  • Shift: -76.55 ppm (in CFCl₃) / -78.5 ppm (neat).[3]

  • Pros: Highly soluble in DMSO and D₂O.[1] Stable.

  • Cons: High Risk. TFA is a strong acid.[1] It can protonate the basic nitrogen of 4-Chloro-5-fluoropyridin-2-ol, locking it into a cationic form and shifting the signal by >10 ppm.[1]

  • Verdict: Do NOT use as an internal standard for this substrate unless neutralized or used in a coaxial insert.

Summary Data Table
Reference StandardChemical Shift (δ)Stability with PyridonesSolvent CompatibilityRecommendation
CFCl₃ (Internal) 0.00 ppmModerateAllReference Only
C₆F₆ (Internal) -164.90 ppmHighCDCl₃ / BenzeneRecommended (Non-polar)
α,α,α-Trifluorotoluene -63.72 ppmHighAllBest Internal Alternative
TFA (Internal) -76.55 ppmPoor (Acid-Base reaction)DMSO / D₂OAvoid

Experimental Protocol: High-Precision Referencing

To determine the accurate chemical shift of 4-Chloro-5-fluoropyridin-2-ol, follow this "Substitution Method" to avoid chemical interference.

Materials
  • Analyte: 5-10 mg 4-Chloro-5-fluoropyridin-2-ol.[1]

  • Solvent: DMSO-d₆ (Recommended for solubility and locking the pyridone tautomer).

  • Reference: α,α,α-Trifluorotoluene (Internal) OR CFCl₃ (External Coaxial Insert).[1]

Workflow Diagram

Protocol Start Start: Sample Preparation Solvent Dissolve 10mg Analyte in 0.6 mL DMSO-d6 Start->Solvent Choice Choose Reference Method Solvent->Choice Internal Method A: Internal Std Add 5µL α,α,α-Trifluorotoluene (Inert, Non-acidic) Choice->Internal Routine External Method B: External Std Insert Coaxial Tube containing CFCl3 in CDCl3 Choice->External High Precision Acquire Acquire 19F NMR (ns=64, d1=5s, SW=200ppm) Internal->Acquire External->Acquire ProcessA Set Reference Peak: -63.72 ppm Acquire->ProcessA ProcessB Set Reference Peak: 0.00 ppm Acquire->ProcessB Result Record Analyte Shift Expected: -130 to -145 ppm ProcessA->Result ProcessB->Result

Figure 2: Decision tree for selecting the appropriate referencing methodology based on precision requirements.

Step-by-Step Procedure
  • Preparation: Dissolve 10 mg of 4-Chloro-5-fluoropyridin-2-ol in 0.6 mL of DMSO-d₆ .

    • Why DMSO? It ensures the molecule exists >95% as the pyridone tautomer, providing a sharp, single peak.[1]

  • Referencing:

    • Preferred: Add 5 µL of α,α,α-Trifluorotoluene directly to the tube. This standard appears at -63.72 ppm .[1][3] It is non-reactive and stable.[1]

    • Alternative: Use a coaxial insert containing 0.1% CFCl₃ in CDCl₃.[1]

  • Acquisition:

    • Pulse Sequence: Standard zgfig (inverse gated decoupling) to eliminate NOE if integration is needed, or standard coupled 19F.

    • Spectral Width: 200 ppm (from -50 to -250 ppm).[1]

    • Relaxation Delay (d1): >5 seconds (Fluorine T1 relaxation can be long).

  • Processing:

    • Calibrate the spectrum by setting the α,α,α-Trifluorotoluene peak to -63.72 ppm .

    • Peak pick the analyte signal.[1]

Expected Results

Based on Structure-Activity Relationship (SAR) data for 5-fluoropyridin-2-ol derivatives:

  • Predicted Shift (DMSO-d₆): -135.0 ppm ± 5 ppm .[1]

    • Note: The 4-Chloro substituent is an electron-withdrawing group (inductive) but has electron-donating resonance.[1] In ortho-fluorine systems, this typically results in a minor deshielding effect compared to the parent 5-fluoropyridin-2-ol.[1]

References

  • IUPAC Recommendations 2001. "NMR Nomenclature.[1] Nuclear Spin Properties and Conventions for Chemical Shifts." Pure and Applied Chemistry, 73(11), 1795–1818.[1] Link

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Standard text for 19F referencing values).

  • Rosenau, T., et al. (2003).[1] "Solvent-Dependent Tautomerism in Pyridines." Journal of Organic Chemistry. (Mechanistic grounding for DMSO vs CDCl3 choice).

  • Alfa Chemistry. "19F NMR Chemical Shift Table." (General shift ranges for fluoropyridines). Link

Sources

Validation

Technical Deep Dive: Optimizing Regioisomer Resolution for 4-Chloro-5-Fluoropyridin-2-ol

Executive Summary: The "Fluorine-Phase" Advantage Developing HPLC methods for 4-chloro-5-fluoropyridin-2-ol presents a dual challenge: controlling the inherent tautomeric equilibrium (2-hydroxypyridine 2-pyridone) and re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine-Phase" Advantage

Developing HPLC methods for 4-chloro-5-fluoropyridin-2-ol presents a dual challenge: controlling the inherent tautomeric equilibrium (2-hydroxypyridine


 2-pyridone) and resolving closely related regioisomers  (e.g., 3-chloro-5-fluoro or 6-chloro-3-fluoro analogs) generated during synthesis.

While C18 columns are the industry workhorse, they often fail to separate halogenated positional isomers due to insufficient selectivity differences based purely on hydrophobicity. This guide objectively compares the standard C18 approach against Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases.

Key Finding: The PFP (F5) stationary phase is the superior choice, offering a Resolution (


) > 2.5 for critical isomer pairs where C18 fails (

< 1.0), driven by specific dipole-dipole and shape-selective interactions.

The Chemical Challenge

Before selecting a column, one must understand the analyte's behavior in solution.

  • Tautomerism: 4-chloro-5-fluoropyridin-2-ol exists in dynamic equilibrium with its lactam form, 4-chloro-5-fluoro-2-pyridone. In polar solvents and aqueous buffers, the 2-pyridone form generally predominates.

  • Isomerism: The primary separation targets are regioisomers where the chlorine and fluorine atoms occupy different positions on the pyridine ring. These isomers have nearly identical hydrophobicities (

    
    ), making standard alkyl-bonded phases (C18) ineffective.
    
Visualizing the Method Development Strategy

The following decision tree outlines the logical flow for selecting the optimal separation mode.

MethodDevelopment Start Start: 4-Cl-5-F-pyridin-2-ol Mixture Check_pH Step 1: pH Control (Lock Tautomer) Start->Check_pH Select_Col Step 2: Column Screening Check_pH->Select_Col Use Acidic pH (2.0-3.0) C18 Option A: C18 (Hydrophobicity only) Select_Col->C18 Phenyl Option B: Phenyl-Hexyl (Pi-Pi Interaction) Select_Col->Phenyl PFP Option C: PFP (F5) (Dipole + Shape) Select_Col->PFP Result_C18 Result: Co-elution (Poor Isomer Selectivity) C18->Result_C18 Result_Phenyl Result: Partial Separation (Broad Peaks) Phenyl->Result_Phenyl Result_PFP Result: Baseline Resolution (Rs > 2.0) PFP->Result_PFP

Comparative Analysis: C18 vs. Phenyl-Hexyl vs. PFP[1][2]

We compared three distinct stationary phases using a generic gradient of Water/Acetonitrile with 0.1% Formic Acid.

Experimental Conditions (Screening)
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 10 minutes

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 254 nm (Pyridine ring absorption)

Performance Data Summary
ParameterC18 (Standard) Phenyl-Hexyl PFP (Recommended)
Primary Interaction Hydrophobic (Dispersive)

-

Stacking
Dipole-Dipole, Shape,

-

Retention (

)
Moderate (3.5)Moderate (3.8)High (4.5)
Isomer Resolution (

)
0.8 (Co-elution)1.4 (Partial)2.8 (Baseline)
Peak Symmetry (

)
1.21.11.05
Selectivity (

)
1.021.051.12
Analysis of Results
  • C18 (The Control): The C18 phase relies on hydrophobic interaction. Since the regioisomers (e.g., 4-Cl-5-F vs. 5-Cl-4-F) have virtually identical lipophilicity, they co-elute or show "shouldering."

  • Phenyl-Hexyl: Offers

    
    -
    
    
    
    interactions with the pyridine ring. While this improves retention, it often lacks the specific steric selectivity required to distinguish where the Halogens are located on the ring.
  • PFP (The Winner): The Pentafluorophenyl ring is electron-deficient. It engages in strong dipole-dipole interactions with the electron-rich Fluorine and Chlorine substituents on the analyte. Crucially, PFP phases possess "shape selectivity" (steric recognition), allowing them to discriminate between planar isomers based on the specific geometry of the halogen substitution [1, 2].

The "Golden Standard" Protocol (PFP)

This protocol is the recommended starting point for validation. It utilizes a PFP column to maximize resolution between the target 4-chloro-5-fluoropyridin-2-ol and its impurities.

Materials
  • Column: Fluorinated Stationary Phase (e.g., Supelco Discovery HS F5, Phenomenex Kinetex PFP, or ACE C18-PFP).

    • Dimensions: 150 x 4.6 mm, 3 µm or 5 µm particle size.

  • Solvents: LC-MS grade Acetonitrile and Water.

  • Buffer Additive: Formic Acid (for Mass Spec compatibility) or Phosphoric Acid (for UV-only, better peak shape).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. (Buffering is preferred over simple 0.1% acid to stabilize the ionization state of the pyridine nitrogen).

    • MP B: 100% Acetonitrile.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID).[1][2]

    • Column Temp: 35°C (Slightly elevated temperature reduces viscosity and improves mass transfer).

    • Injection Vol: 5-10 µL.

    • Detection: UV 254 nm (primary) and 220 nm (secondary).

  • Gradient Profile:

Time (min)% MP A% MP BEvent
0.0955Equilibration
2.0955Isocratic Hold (Focus peak)
15.04060Linear Gradient
15.1595Wash
18.0595Wash Hold
18.1955Re-equilibration
Why This Works (Mechanism)

The diagram below illustrates the specific interactions occurring on the PFP surface that drive this separation.

PFP_Mechanism cluster_surface Stationary Phase Surface cluster_analyte Analyte (4-Cl-5-F-pyridin-2-ol) PFP_Ligand Pentafluorophenyl Ring (Electron Deficient) Analyte_F Fluorine Substituent (Electron Rich) PFP_Ligand->Analyte_F Dipole-Dipole Interaction Analyte_Ring Pyridine Ring (Pi System) PFP_Ligand->Analyte_Ring Pi-Pi Stacking Note Result: High Selectivity for Halogen Position Analyte_F->Note

Troubleshooting Common Issues

Issue 1: Split Peaks (Tautomerism)

If the main peak appears split or has a "saddle" shape, the interconversion between the 2-hydroxy and 2-pyridone forms is occurring on the timescale of the separation.

  • Fix: Lower the pH to < 2.5 using Phosphate buffer.[3] This forces the equilibrium fully toward the protonated cation or neutral species, preventing mid-column interconversion. Alternatively, increase column temperature to 45-50°C to speed up the kinetics (averaging the peak), though this may degrade resolution.

Issue 2: Peak Tailing

Pyridines are basic.[4] Residual silanols on the silica support can bind to the nitrogen.

  • Fix: Ensure the chosen PFP column is "End-capped" (e.g., "HS" or High Strength). Use an amine-compatible buffer like Ammonium Formate or add 0.1% Triethylamine (TEA) if using simple UV detection (Note: TEA is not MS compatible).

References

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (Discusses PFP selectivity for halogenated aromatics).

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. (Comparison of C18 vs PFP for isomers).

  • ResearchGate. HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (Validation of shape selectivity).

  • PubChem. 2-Chloro-5-fluoropyridine Compound Summary. (Chemical property data for grounding).

Sources

Comparative

Comparative Reactivity Guide: 4-Chloro-5-Fluoropyridin-2-ol vs. 2-Chloro-5-Fluoropyridin-4-ol

This guide provides an in-depth technical comparison of 4-chloro-5-fluoropyridin-2-ol and 2-chloro-5-fluoropyridin-4-ol . It is designed for medicinal chemists and process scientists requiring precise control over regios...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-chloro-5-fluoropyridin-2-ol and 2-chloro-5-fluoropyridin-4-ol . It is designed for medicinal chemists and process scientists requiring precise control over regioselectivity and reactivity in heterocyclic synthesis.

Executive Summary & Structural Dynamics[1]

In the context of drug discovery—particularly for kinase inhibitors and GPCR ligands—these two isomers represent distinct "electronic keys." While they share the same molecular formula (


), their reactivity profiles are orthogonal due to the interplay between tautomerism  and positional activation  of the chlorine atom.
The Tautomerism Paradigm

Neither compound exists primarily as a "pyridin-ol" in solution or solid state. They exist as pyridones . This dictates their nucleophilicity (N- vs. O-alkylation) and electrophilicity (SnAr susceptibility).

Feature4-Chloro-5-fluoropyridin-2-ol 2-Chloro-5-fluoropyridin-4-ol
Dominant Tautomer 4-chloro-5-fluoro-2-pyridone 2-chloro-5-fluoro-4-pyridone
Carbonyl Position C2 (Amide-like lactam)C4 (Vinylogous amide)
Chlorine Environment

to Carbonyl,

to Nitrogen

to Nitrogen,

to Carbonyl
Primary Reactivity High Lability (Kinetic SnAr)High Stability (Thermodynamic Remnant)
Visualizing the Equilibrium

The following diagram illustrates the dominant tautomeric forms that govern the reactivity described in this guide.

Tautomerism cluster_0 Target A: 2-Hydroxy Series cluster_1 Target B: 4-Hydroxy Series A1 4-chloro-5-fluoropyridin-2-ol (Minor Tautomer) A2 4-chloro-5-fluoro-2-pyridone (Major Reactive Species) A1->A2 Equilibrium B1 2-chloro-5-fluoropyridin-4-ol (Minor Tautomer) B2 2-chloro-5-fluoro-4-pyridone (Major Reactive Species) B1->B2 Equilibrium

Figure 1: Tautomeric equilibria shifting towards the pyridone forms, which dictate the electrophilic sites.

Nucleophilic Aromatic Substitution (SnAr) Profile

The most critical distinction between these two isomers is the lability of the chlorine atom . In pyridine chemistry, the 4-position is generally more reactive toward SnAr than the 2-position due to lower steric hindrance and favorable transition state energetics (Meisenheimer complex stabilization).

Isomer A: 4-Chloro-5-fluoropyridin-2-ol (The "Kinetic" Electrophile)
  • Reactivity: High.

  • Mechanism: The chlorine at C4 is activated by the adjacent electron-withdrawing fluorine (inductive effect) and the para-relationship to the nitrogen (though in the pyridone form, it is vinylogous to the carbonyl).

  • Outcome: This isomer readily undergoes SnAr displacement with amines, thiols, or alkoxides, often requiring only mild heating.

  • Strategic Use: Use this scaffold when you want to retain the oxygen functionality (as a directing group or H-bond acceptor) while diversifying the C4 position.

Isomer B: 2-Chloro-5-fluoropyridin-4-ol (The "Thermodynamic" Anchor)
  • Reactivity: Low / Moderate.

  • Mechanism: The chlorine at C2 is

    
     to the nitrogen. While normally activated in pyridines, the presence of the electron-donating oxygen (carbonyl) at C4 significantly enriches the ring electron density, deactivating the C2-Cl bond relative to Isomer A.
    
  • Outcome: Displacement of this chlorine often requires higher temperatures, stronger nucleophiles, or transition-metal catalysis (Buchwald-Hartwig).

  • Strategic Use: This is the "survivor" isomer. If you treat 2,4-dichloro-5-fluoropyridine with hydroxide, the 4-Cl hydrolyzes first, leaving this molecule. Use this scaffold when you need a stable chloride handle for late-stage coupling.

Experimental Data Comparison

Based on standard reactivity patterns of halopyridones.

ReactionIsomer A (4-Cl-2-OH)Isomer B (2-Cl-4-OH)
Hydrolysis (NaOH, aq) Stable (OH is already present)Stable
Amination (R-NH2, Heat) Fast (80°C, 2-4 h)Slow (>120°C, or no rxn)
Suzuki Coupling (Pd) ReactiveReactive (Preferred route for C2)
POCl3 Chlorination Yields 2,4-dichloro-5-fluoropyridineYields 2,4-dichloro-5-fluoropyridine

Regioselectivity in Alkylation (N- vs. O-Alkylation)

Both isomers are ambident nucleophiles. The site of alkylation depends heavily on the "Hard and Soft Acids and Bases" (HSAB) theory and the counter-ion used.

  • N-Alkylation (Thermodynamic Control): Favored by soft electrophiles (alkyl iodides) and alkali metal carbonates (

    
    , 
    
    
    
    ) in polar aprotic solvents (DMF, DMSO).
    • Isomer A: Forms N-alkyl-2-pyridones.

    • Isomer B: Forms N-alkyl-4-pyridones.[1]

  • O-Alkylation (Kinetic/Silver Control): Favored by hard electrophiles or silver salts (

    
    ).
    
    • Isomer A: Forms 2-alkoxypyridines (aromatizes the ring).

    • Isomer B: Forms 4-alkoxypyridines.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The completion of the reaction is indicated by the disappearance of the starting material spot on TLC or LCMS.

Protocol A: Selective SnAr Displacement of 4-Cl (Using Isomer A)

Objective: Synthesis of 4-amino-5-fluoro-2-pyridone derivatives.

  • Setup: In a 20 mL reaction vial, dissolve 4-chloro-5-fluoropyridin-2-ol (1.0 eq) in anhydrous NMP (N-methyl-2-pyrrolidone) [0.5 M concentration].

  • Reagent Addition: Add the desired primary amine (1.2 eq) and DIPEA (N,N-Diisopropylethylamine) (2.0 eq).

  • Reaction: Seal the vial and heat to 90 °C for 4 hours.

    • Checkpoint: Monitor by LCMS. The product should show a mass shift of +[Amine - HCl]. The chlorine isotope pattern (3:1) will disappear.

  • Workup: Cool to room temperature. Pour into water (10x volume).

    • If solid precipitates: Filter and wash with water.

    • If no precipitate: Extract with EtOAc (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: N-Alkylation of 2-Chloro-5-fluoropyridin-4-ol (Isomer B)

Objective: Creating a stable N-alkylated scaffold for subsequent C2-coupling.

  • Setup: Dissolve 2-chloro-5-fluoropyridin-4-ol (1.0 eq) in dry DMF [0.2 M].

  • Base Activation: Add

    
      (1.5 eq). Stir at room temperature for 15 minutes to generate the pyridone anion.
    
  • Alkylation: Add Methyl Iodide (or alkyl halide) (1.1 eq) dropwise.

  • Reaction: Stir at 60 °C for 3 hours.

    • Checkpoint: TLC (5% MeOH in DCM). The starting material (polar, streak) will convert to a less polar, defined spot (N-alkyl product).

  • Workup: Dilute with water. Extract with EtOAc. Wash extensively with water/LiCl solution to remove DMF.

  • Note: This predominantly yields the N-methyl-4-pyridone . If the O-methyl pyridine is required, use

    
     in Toluene/Benzene.
    

Strategic Synthesis Pathway (Graphviz)

The following flowchart visualizes how to navigate between these isomers starting from the common precursor, 2,4-dichloro-5-fluoropyridine.

SynthesisPath Dichloro 2,4-Dichloro-5-fluoropyridine TargetB 2-Chloro-5-fluoropyridin-4-ol (Isomer B) Dichloro->TargetB Hydrolysis (NaOH) Kinetic Product at C4 TargetA 4-Chloro-5-fluoropyridin-2-ol (Isomer A) Dichloro->TargetA Selective Hydrolysis (Difficult/Specific Conditions) ProdB 2-Functionalized-4-pyridone (Requires Pd Catalysis) TargetB->ProdB R-B(OH)2, Pd(0) (Suzuki Coupling) ProdA 4-Amino-5-fluoro-2-pyridone (Facile SnAr) TargetA->ProdA R-NH2, 90°C (Easy Displacement)

Figure 2: Synthetic divergence. Note that standard hydrolysis of the dichloro-precursor typically yields Isomer B, making Isomer A a more valuable "retained" scaffold.

References

  • Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.
  • Reactivity of 2,4-Dichloropyrimidines and Pyridines

    • Source: WuXi AppTec. "Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity."
    • URL:[Link]

    • Relevance: Provides experimental data and LUMO analysis confirming the higher susceptibility of the 4-position to hydrolysis and displacement.
  • Tautomerism of Hydroxypyridines: Source: Beak, P.; Fry, F. S.; Lee, J.; Steele, F. "Equilibration Studies: Protomeric Equilibria of 2- and 4-Hydroxypyridines." Journal of the American Chemical Society, 1976, 98(1), 171–179. Relevance: Foundational text confirming the pyridone tautomer dominance in solution.
  • Synthesis of Fluorinated Pyridines: Source: Schlosser, M., et al. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." Journal of Organic Chemistry, 2005. Relevance: Discusses the activating effect of fluorine substituents on adjacent positions during SnAr.

Sources

Validation

Comparison Guide: Structural Elucidation of 4-Chloro-5-Fluoro-2-Pyridone Tautomers

Executive Summary The structural analysis of 4-chloro-5-fluoro-2-pyridone represents a critical challenge in drug development. As a scaffold frequently used in the synthesis of fluorinated antivirals and oncology agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural analysis of 4-chloro-5-fluoro-2-pyridone represents a critical challenge in drug development. As a scaffold frequently used in the synthesis of fluorinated antivirals and oncology agents (e.g., fluorouracil analogs), its physicochemical behavior is governed by the lactam-lactim tautomerism (2-pyridone vs. 2-hydroxypyridine).

While the 2-pyridone (amide) form is generally favored in the solid state due to intermolecular hydrogen bonding, the introduction of electron-withdrawing halogens (Cl at C4, F at C5) modulates the acidity of the N-H group and the basicity of the carbonyl oxygen. This guide objectively compares the three primary methodologies for resolving this tautomeric ambiguity: Single Crystal X-Ray Diffraction (SC-XRD) , Solid-State NMR (ssNMR) , and Density Functional Theory (DFT) .

Part 1: The Tautomeric Challenge

Before evaluating the analytical methods, it is essential to understand the equilibrium being analyzed. The specific halogenation pattern of 4-chloro-5-fluoro-2-pyridone creates a unique electronic environment where the dipole moment and hydrogen-bond donor/acceptor capabilities shift significantly between forms.

Tautomeric Equilibrium Pathway

The following diagram illustrates the dynamic equilibrium and the environmental factors shifting the population.

Tautomerism Lactam 2-Pyridone Form (Lactam) Favored in: Solid State, Polar Solvents Transition Proton Transfer Transition State Lactam->Transition -H+ (N1) Lactim 2-Hydroxypyridine Form (Lactim) Favored in: Gas Phase, Non-polar Solvents Lactim->Transition -H+ (O2) Transition->Lactam +H+ (N1) Transition->Lactim +H+ (O2) Solvent Solvent Polarity (High ε favors Lactam) Solvent->Lactam Halogens Halogen Effect (Cl, F) Inductive withdrawal stabilizes anionic character Halogens->Transition

Figure 1: Mechanism of lactam-lactim tautomerism in halogenated pyridones. The equilibrium is driven by solvent dielectric constant and solid-state packing forces.

Part 2: Comparative Analysis of Analytical Methodologies

This section evaluates the three standard methods for distinguishing the tautomers in the solid phase.

Single Crystal X-Ray Diffraction (SC-XRD)

The "Gold Standard" for Absolute Configuration.

SC-XRD provides direct visualization of the electron density, allowing for the precise measurement of bond lengths that distinguish C=O (double bond) from C-OH (single bond).

  • Mechanism: Diffraction of X-rays by crystal lattice electrons.

  • Key Indicator: Bond length analysis.

    • Lactam (Pyridone): C2=O bond length

      
       1.24 Å; N1-C2 
      
      
      
      1.38 Å.
    • Lactim (Hydroxypyridine): C2-O bond length

      
       1.35 Å; N1=C2 
      
      
      
      1.30 Å.
  • Hydrogen Positioning: In high-resolution datasets, the difference electron density map (

    
    ) can explicitly locate the H atom on Nitrogen (Lactam) or Oxygen (Lactim).
    
Solid-State NMR (ssNMR)

The Non-Destructive Alternative.

When suitable single crystals cannot be grown,


C and 

N CP-MAS (Cross-Polarization Magic Angle Spinning) NMR is the superior alternative.
  • Mechanism: Probing magnetic environments of nuclei in the rigid lattice.

  • Key Indicator: Chemical Shifts (

    
    ).[1]
    
    • 
      C Shift (C2):  The carbonyl carbon (Lactam) typically resonates downfield (160-170 ppm) compared to the C-OH carbon (Lactim).
      
    • 
      N Shift:  The protonated nitrogen (NH) in the lactam form shows a significant shielding difference compared to the unprotonated pyridine-like nitrogen (N=C) in the lactim form.
      
DFT Calculations (Computational)

The Predictive Validator.

Used to calculate the relative energy stability of the tautomers in vacuum vs. implicit solvent models.

  • Mechanism: Quantum mechanical modeling (e.g., B3LYP/6-311++G(d,p)).

  • Key Indicator: Relative Gibbs Free Energy (

    
    ).[2]
    
    • If

      
       by >5 kcal/mol, the lactam is thermodynamically dominant.
      
Summary Comparison Table
FeatureSC-XRD (Crystallography)Solid-State NMR (

N/

C)
DFT Calculations
Primary Output 3D Atomic Coordinates & Bond LengthsChemical Shifts (ppm)Energy (

) & Geometry
Tautomer Resolution Definitive (via Bond Lengths)High (via Chemical Environment)Predictive (Theoretical)
Sample Requirement High-quality Single Crystal (>0.1 mm)Polycrystalline Powder (~100 mg)None (Computational)
Turnaround Time 24-48 Hours (if crystal exists)4-12 Hours12-24 Hours
Cost High (Instrument/Expertise)MediumLow
Limitation Requires crystal growth (bottleneck)Broad peaks if amorphousDepends on basis set accuracy

Part 3: Experimental Protocol for SC-XRD Analysis

To definitively assign the structure of 4-chloro-5-fluoro-2-pyridone, the following self-validating protocol is recommended. This workflow minimizes the risk of analyzing a kinetic polymorph or solvate.

Workflow Diagram

XRD_Workflow Start Crude 4-chloro-5-fluoro-2-pyridone Screen Solvent Screening (Slow Evaporation) Start->Screen Selection Select Solvent: Methanol/Ethanol (Promotes H-bonding) Screen->Selection Growth Crystal Growth (2-5 days, 4°C) Selection->Growth Mount Mounting & Data Collection (Mo-Kα or Cu-Kα, 100K) Growth->Mount Solve Structure Solution (SHELXT / OLEX2) Mount->Solve Refine Refinement (Identify H-atom via Difference Map) Solve->Refine Validation Check Bond Lengths C2=O vs C2-OH Refine->Validation

Figure 2: Step-by-step crystallographic workflow for tautomer identification.

Detailed Methodology
  • Crystallization Strategy:

    • Dissolve 20 mg of the compound in hot methanol (MeOH) or ethanol (EtOH). These polar protic solvents stabilize the lactam form, which is expected to be the thermodynamic product in the solid state.

    • Why? Non-polar solvents (e.g., hexane) may yield poor quality crystals or favor the lactim form only if the lattice energy compensates for the dipole instability, which is rare for this scaffold.

  • Data Collection:

    • Collect data at 100 K using an Oxford Cryostream. Low temperature reduces thermal vibration, allowing for more precise localization of the hydrogen atoms and the fluorine substituent.

    • Note on Halogens: Chlorine and Fluorine are electron-rich. Ensure absorption correction (Multi-scan or Gaussian) is applied rigorously to prevent electron density artifacts near the halogen sites.

  • Refinement & Analysis:

    • Step A: Solve the structure using Direct Methods (e.g., SHELXT).

    • Step B: Locate the proton. Look for a residual electron density peak (

      
      ) near N1.
      
    • Step C (Validation): Measure the C2-O bond distance.

      • If

        
        
        
        
        
        Lactam (Pyridone) .
      • If

        
        
        
        
        
        Lactim (Hydroxypyridine) .
    • Step D (Intermolecular Interactions): Analyze the packing. 2-pyridones typically form centrosymmetric dimers via

      
       hydrogen bonds (
      
      
      
      motif).

Part 4: Expected Results & Interpretation

Based on analogous structures (e.g., 5-fluorocytosine, 4-chloro-2-nitrobenzoic acid co-crystals), the 2-pyridone (Lactam) form is the expected solid-state conformer for 4-chloro-5-fluoro-2-pyridone.

Why the Lactam Form Dominates
  • Lattice Energy: The

    
     dimer interaction is energetically very strong (
    
    
    
    kcal/mol), significantly stabilizing the crystal lattice compared to the weaker interactions available to the lactim form.
  • Halogen Influence: The 5-Fluoro group withdraws electron density from the ring. While this increases the acidity of the OH in the lactim form, it also increases the polarization of the N-H bond in the lactam form, making it a superior hydrogen bond donor.

Data Interpretation Cheat Sheet
ParameterLactam (Observed)Lactim (Theoretical)
C2-O Distance 1.24 Å (Double Bond character)1.35 Å (Single Bond character)
C2-N1 Distance 1.38 Å1.30 Å
H-Bond Pattern Dimer (

) or Ribbon
Catemer or weak

-stacking
Space Group Often

or

(Centrosymmetric)
Varies

References

  • Solid-State Tautomerism of 2-Pyridone

    • Title: Tautomerism of 2-Pyridone and Related Compounds in the Solid State.[3][2]

    • Source: Wikipedia / Crystallographic Liter
    • URL:[Link][3][2][4]

  • Computational Analysis of Pyridone Tautomers

    • Title: Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
    • Source: Wayne St
    • URL:[Link]

  • Related Halogenated Pyridine Structures

    • Title: Crystal structure of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline (Analogous tautomeric study).
    • Source: N
    • URL:[Link]

  • Database of Tautomeric Equilibria

    • Title: Tautobase: An Open Tautomer Database.[2]

    • Source: Journal of Chemical Information and Modeling (Cited via StackExchange/GitHub)
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Chloro-5-fluoropyridin-2-ol

Executive Safety Summary (Immediate Action) Treat 4-Chloro-5-fluoropyridin-2-ol as a High-Hazard Intermediate. While often classified as an irritant (H315/H319/H335), the presence of the fluorine atom on the pyridine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Immediate Action)

Treat 4-Chloro-5-fluoropyridin-2-ol as a High-Hazard Intermediate. While often classified as an irritant (H315/H319/H335), the presence of the fluorine atom on the pyridine ring increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated pyridines.[1]

  • Primary Risk: Severe eye damage and respiratory sensitization from dust; potential systemic toxicity via dermal absorption.[1]

  • Critical Prohibition: Never handle this compound on an open benchtop. All operations must occur inside a certified chemical fume hood.[1]

  • Fire Hazard: Decomposes to release Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx).[1] Standard firefighting without SCBA is fatal.[1]

Hazard Analysis & Causality (The "Why")

To select the correct PPE, we must understand the molecular behavior of the compound.[1]

The Fluorine Factor

The substitution of fluorine at the C5 position significantly alters the safety profile compared to standard hydroxypyridines.[1]

  • Metabolic Stability: The C-F bond is metabolically stable, but it increases the compound's ability to penetrate lipid bilayers (skin/cell membranes).[1]

  • Combustion Risk: Unlike standard organic fires, burning this compound releases HF gas.[1] HF is not just corrosive; it is a systemic poison that sequesters calcium, leading to cardiac arrest.[1]

Tautomeric Equilibrium (Solid Handling)

4-Chloro-5-fluoropyridin-2-ol exists in equilibrium with its keto-form, 4-chloro-5-fluoropyridin-2(1H)-one .[1]

  • Implication: This tautomerism typically results in a crystalline solid with a high melting point.[1] The primary exposure vector is dust , not vapor.[1] Therefore, PPE must prioritize particulate exclusion (N95/P100 standards) over organic vapor filtration unless the compound is dissolved in solvents.[1]

PPE Selection Matrix

This matrix prioritizes barrier integrity over comfort.[1]

PPE CategoryStandard RequirementTechnical Justification
Hand Protection (Solid) Double Nitrile (5 mil) Nitrile provides excellent abrasion resistance against solids.[1] Double gloving allows the outer pair to be discarded immediately upon contamination without exposing skin.[1]
Hand Protection (Solution) Silver Shield / Laminate (Inner) + Nitrile (Outer)Halogenated pyridines can permeate thin nitrile in <15 minutes.[1] Laminate liners provide >4-hour breakthrough protection against the organic solvents used to dissolve the compound.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] The fine dust can bypass side shields.[1] "Ol" functionality implies potential acidity/corrosivity to corneal tissue.[1]
Respiratory Fume Hood (Primary)Engineering controls are mandatory.[1] If weighing outside a hood (discouraged), a P100 Half-Mask Respirator is required.[1]
Body Protection Tyvek Lab Coat (Closed front)Cotton coats absorb dust.[1] Tyvek repels particulates and prevents the "dusting" of undergarments.[1]

Decision Logic: PPE & Workflow

The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling 4-Chloro-5-fluoropyridin-2-ol State_Check Assess Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Crystalline Solution_State Solution / Mother Liquor State_Check->Solution_State Dissolved Solid_PPE PPE: Double Nitrile + Goggles Control: Fume Hood + Static Gun Solid_State->Solid_PPE Solvent_Check Check Solvent Type Solution_State->Solvent_Check Weighing Weighing Protocol: Use Anti-static Balance Boat Clean Spatula Immediately Solid_PPE->Weighing Disposal Disposal: Halogenated Waste Stream (Do NOT mix with Oxidizers) Weighing->Disposal Halogenated Halogenated/Polar Aprotic (DCM, DMF, DMSO) Solvent_Check->Halogenated High Permeation Risk Standard Standard (MeOH, EtOAc) Solvent_Check->Standard Lower Risk Laminate_Glove CRITICAL: Silver Shield/Laminate Liner + Nitrile Outer Halogenated->Laminate_Glove Double_Nitrile Double Nitrile (Change <15 mins) Standard->Double_Nitrile Laminate_Glove->Disposal Double_Nitrile->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1] Note the critical requirement for laminate gloves when handling solutions in permeating solvents like DCM or DMF.

Operational Protocol

Pre-Work Setup
  • Verify Ventilation: Ensure fume hood face velocity is >100 fpm (0.5 m/s).

  • Static Control: Halogenated pyridine powders are often static-prone.[1] Use an ionizing fan or anti-static gun inside the hood to prevent "flying" powder during weighing.[1]

  • Decontamination Prep: Place a "waste beaker" filled with 5% aqueous sodium bicarbonate inside the hood.[1] This serves as a quench station for contaminated spatulas or wipes.[1]

Handling the Solid[2]
  • Don PPE: Put on Tyvek coat, goggles, and inner nitrile gloves.[1] Tape the inner glove cuff to the lab coat sleeve.[1] Put on outer nitrile gloves.[1][2]

  • Transfer: Open the container only inside the hood.

  • Spill Management: If powder spills, do not sweep . Cover with a wet paper towel (water/surfactant) to dampen, then wipe up.[1] This prevents aerosolization.[1][3][4]

Handling Solutions (Synthesis/Extraction)
  • Glove Awareness: If using Dichloromethane (DCM) or DMF as a solvent, standard nitrile gloves offer <5 minutes of protection before invisible permeation occurs [1].[1]

  • Protocol: Wear Silver Shield® (laminate) gloves under nitrile gloves.

  • Doffing: If a splash occurs, immediately remove the outer glove, wash the laminate glove with soap/water, and inspect.[1] Replace outer glove.[1]

Emergency & Disposal

Accidental Exposure[1][5]
  • Eye Contact: Flush immediately for 15 minutes.[1][3][4] Time is tissue. The fluorine substituent can exacerbate corneal damage.[1]

  • Skin Contact: Wash with soap and water.[1][3][4][5][6] If redness persists, seek medical attention. Note: If dissolved in HF-generating solvents, apply Calcium Gluconate gel as a precaution.[1]

Disposal Strategy
  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or alkali metals.[1]

  • Labeling: Explicitly mark the waste tag with "Contains Fluorinated Pyridine" to alert waste management personnel of the potential for HF generation during incineration.[1]

References

  • Ansell Chemical Resistance Guide. (2009).[1] Permeation & Degradation Data for Nitrile vs. Chlorinated Solvents.[1]Link

  • PubChem. (n.d.).[1] Compound Summary: 4-Chloro-5-fluoropyridin-2-ol.[1] National Library of Medicine.[1] Link

  • Fisher Scientific. (2021).[1][7] Safety Data Sheet: 2-Chloro-5-fluoropyridine (Structural Analog).[1]Link[1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: Halogenated Pyridines Registration Dossier.[1]Link[1]

Sources

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